molecular formula C13H9FN2O3 B1617252 N-(4-fluorophenyl)-3-nitrobenzamide CAS No. 33489-69-9

N-(4-fluorophenyl)-3-nitrobenzamide

Cat. No.: B1617252
CAS No.: 33489-69-9
M. Wt: 260.22 g/mol
InChI Key: YPRHMRVPFAHCJX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H9FN2O3 and its molecular weight is 260.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRHMRVPFAHCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354165
Record name N-(4-fluorophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33489-69-9
Record name N-(4-fluorophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUORO-3-NITROBENZANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthesis of N-(4-fluorophenyl)-3-nitrobenzamide

[1][2]

Chemical Identity & Structural Architecture[1][2][3][4][5]

The molecule is a diaryl amide featuring a benzanilide core. It is characterized by two electron-withdrawing groups: a nitro group at the meta position of the benzoyl ring and a fluorine atom at the para position of the aniline ring.[1][2] This electronic push-pull system influences both its metabolic stability and binding affinity in protein pockets.[1][2]

Core Identifiers
ParameterData
IUPAC Name This compound
CAS Registry Number 33489-69-9
Molecular Formula

Molecular Weight 260.22 g/mol
Exact Mass 260.0597
SMILES C1=CC(=CC(=C1)[O-])C(=O)NC2=CC=C(C=C2)F
InChI Key YPRHMRVPFAHCJX-UHFFFAOYSA-N
Structural Representation[1][5][8][9][10][11]

The structure consists of two planar aromatic systems bridged by an amide bond. The amide bond typically adopts a trans conformation to minimize steric clash between the orthohydrogens.

Physicochemical Properties & Druglikeness[1]

Understanding the physicochemical profile is critical for assessing the compound's viability as a drug candidate or probe. The presence of the fluorine atom modulates lipophilicity without adding significant steric bulk, a common tactic in medicinal chemistry known as "bioisosteric replacement."

PropertyValue (Predicted/Exp)Significance
LogP (Octanol/Water) ~3.0Moderately lipophilic; suggests good membrane permeability.[1][2]
Topological PSA ~75 Ų< 140 Ų threshold; indicates high probability of oral bioavailability.
H-Bond Donors 1 (Amide NH)Compliant with Lipinski’s Rule of 5.[2]
H-Bond Acceptors 4 (O=C,

, F)
Compliant with Lipinski’s Rule of 5.
Rotatable Bonds 3Low flexibility suggests good binding entropy.
Physical State Solid (Crystalline)High melting point anticipated (>160°C) due to intermolecular H-bonding and

-stacking.[2]

Synthetic Pathway & Mechanism[1][12]

The most robust synthesis for high-purity applications is the Nucleophilic Acyl Substitution using an acid chloride intermediate.[1][2] This method avoids the formation of urea byproducts often seen with carbodiimide coupling agents (like EDC/DCC) and drives the reaction to completion using a non-nucleophilic base.

Reaction Logic[1][12]
  • Activation: 3-Nitrobenzoic acid is converted to 3-nitrobenzoyl chloride using Thionyl Chloride (

    
    ).[1][2] The nitro group (electron-withdrawing) makes the carbonyl carbon highly electrophilic.[2]
    
  • Coupling: 4-Fluoroaniline acts as the nucleophile.[1][2] Although the fluorine atom is electron-withdrawing (deactivating the ring), the amino group remains sufficiently nucleophilic to attack the acyl chloride.

  • Scavenging: A base (Triethylamine or Pyridine) is required to neutralize the HCl byproduct, driving the equilibrium forward.

Synthetic Workflow Diagram

SynthesisPathStart13-Nitrobenzoic Acid(Precursor A)ActivationActivation(SOCl2, Reflux)Start1->ActivationStart24-Fluoroaniline(Precursor B)CouplingCoupling Reaction(DCM, Et3N, 0°C to RT)Start2->CouplingIntermediate3-Nitrobenzoyl Chloride(Active Species)Activation->Intermediate- SO2, - HClIntermediate->CouplingWorkupAcid/Base WashRecrystallizationCoupling->WorkupPrecipitationProductThis compound(Final Product)Workup->Product

Caption: Step-wise synthesis via acid chloride activation, ensuring high yield and purity.

Experimental Protocol

Safety Note: Work in a fume hood. Thionyl chloride is corrosive and releases toxic gases (

Reagents
  • 3-Nitrobenzoic acid (1.0 eq)[2]

  • Thionyl chloride (1.5 eq)[2]

  • 4-Fluoroaniline (1.0 eq)[1][2]

  • Triethylamine (

    
    ) (1.2 eq)[2]
    
  • Dichloromethane (DCM) (Anhydrous)[2]

  • Dimethylformamide (DMF) (Catalytic drop)[2]

Step-by-Step Methodology
  • Acyl Chloride Formation:

    • In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzoic acid (10 mmol) in dry DCM (20 mL).

    • Add Thionyl Chloride (15 mmol) and 1 drop of DMF.

    • Reflux at 40°C for 2-3 hours until gas evolution ceases.

    • In-process check: Evaporate a small aliquot; IR should show loss of broad -OH stretch and appearance of C=O chloride stretch (~1770

      
      ).[2]
      
    • Concentrate the mixture in vacuo to remove excess

      
      . Re-dissolve the residue in fresh anhydrous DCM (10 mL).
      
  • Amide Coupling:

    • In a separate flask, dissolve 4-fluoroaniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.

    • Add the solution of 3-nitrobenzoyl chloride dropwise over 15 minutes.[1][2] The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate may form.[3][4]

  • Workup & Purification:

    • Dilute with DCM (50 mL) and wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted aniline.[2]

      • Sat.

        
         (2 x 30 mL) – Removes unreacted acid.[2]
        
      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: Purify the crude solid using Ethanol/Water or Ethyl Acetate/Hexane to yield off-white/yellow needles.[1][2]

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[2][5][9][10][11]
  • 
    H NMR (DMSO-
    
    
    , 400 MHz):
    • 
       10.8 ppm (s, 1H): Amide -NH .[2] Highly deshielded singlet.
      
    • 
       8.75 ppm (t, 1H): H2 of Benzoyl . Deshielded by both nitro and carbonyl groups.
      
    • 
       8.45 ppm (d, 1H) & 
      
      
      8.35 ppm (d, 1H): H4/H6 of Benzoyl .
    • 
       7.80 ppm (t, 1H): H5 of Benzoyl .
      
    • 
       7.75 ppm (dd, 2H): H2/H6 of Aniline . Ortho to amide.
      
    • 
       7.20 ppm (t, 2H): H3/H5 of Aniline . Ortho to Fluorine (splitting pattern characteristic of 
      
      
      coupling).[2]
  • 
    F NMR: 
    
    • 
       -115 to -120 ppm (s): Distinct diagnostic peak for the fluoro group.[1][2]
      
Infrared Spectroscopy (FT-IR)[1][2][5]
  • 3300

    
    :  N-H stretch (Amide).[2]
    
  • 1650–1660

    
    :  C=O stretch (Amide I band).[2]
    
  • 1530

    
     & 1350 
    
    
    :
    N-O asymmetric and symmetric stretches (Nitro group).[2]

Biological Context & Applications[1][5][11][13]

This molecule serves as a versatile "Function-Oriented Synthesis" (FOS) scaffold.[2]

  • Reduction Precursor: The nitro group is frequently reduced (using

    
     or 
    
    
    ) to an amine, creating 3-amino-N-(4-fluorophenyl)benzamide .[1][2] This diamine scaffold is a privileged structure in the design of histone deacetylase (HDAC) inhibitors.[2]
  • Anti-Infective Research: Analogs of nitrobenzamides have shown potent activity against kinetoplastid parasites (Trypanosoma brucei, Leishmania). The nitro group often acts as a "warhead," undergoing bioreduction within the parasite to generate toxic radical species.

References

  • PubChem Database.this compound Compound Summary.

  • Sigma-Aldrich. Product Specification: this compound (CAS 33489-69-9).[1][2]

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for amide coupling mechanisms).

    Predicted biological activity and pharmacophore analysis of fluorinated nitrobenzamides

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The incorporation of fluorine into the nitrobenzamide scaffold represents a high-value strategy in modern medicinal chemistry. This guide analyzes the synergistic effects of fluorine substitution (metabolic blocking, lipophilicity modulation) and the nitro group (electronic tuning, reductive prodrug activation) on biological activity.

    While nitrobenzamides are historically privileged structures for antitubercular (e.g., DprE1 inhibition) and antimicrobial applications, their utility is often limited by genotoxicity concerns. This guide provides a validated computational framework to predict the bioactivity of these analogs while rigorously screening for ADMET liabilities.

    The Chemical Rationale: SAR & Pharmacophore Logic

    The "Fluorine Scan" Effect

    Fluorine is not merely a steric replacement for hydrogen; it is an electronic modulator. In the context of nitrobenzamides, strategic fluorination alters the physicochemical profile:

    • Metabolic Stability: Fluorine substitution at the para position relative to the amide linkage blocks Cytochrome P450-mediated oxidation, significantly extending half-life (

      
      ).
      
    • Conformational Locking: An ortho-fluorine atom can induce a specific conformation via intramolecular hydrogen bonding (C-F···H-N), locking the benzamide into a planar active conformation essential for binding within narrow pockets (e.g., the ATP-binding site of kinases or the hydrophobic channel of DprE1).

    • Lipophilicity (

      
      ):  Fluorination typically increases lipophilicity, enhancing passive membrane permeability—critical for targeting intracellular pathogens like Mycobacterium tuberculosis.
      
    The Nitro Group: Warhead vs. Liability

    The nitro group (

    
    ) functions as a double-edged sword:
    
    • Pharmacophore: It acts as a strong Hydrogen Bond Acceptor (HBA) and creates a significant dipole, strengthening electrostatic interactions with receptor residues.

    • Prodrug Moiety: In antitubercular agents (e.g., BTZ043 analogs), the nitro group is reduced to a nitroso or hydroxylamine species by the bacterial enzyme DprE1, forming a covalent suicide adduct.

    • Toxicophore: It is a structural alert for mutagenicity (Ames positive). Therefore, in silico toxicity screening is mandatory.

    Computational Methodology: Validated Protocols

    This section details the step-by-step protocol for predicting the activity of fluorinated nitrobenzamides.

    Ligand Preparation & Pharmacophore Generation

    Objective: Generate a 3D conformation ensemble that mimics physiological conditions.

    • Structure Construction: Build 2D structures of fluorinated analogs (e.g., 2-fluoro-4-nitrobenzamide derivatives).

    • Ionization: Generate protonation states at pH

      
       (using Epik or equivalent). Note: The amide nitrogen is typically neutral, but the nitro group influences the pKa of neighboring protons.
      
    • Energy Minimization: Apply the OPLS4 force field to relieve steric clashes.

    • Pharmacophore Mapping:

      • Feature 1: Aromatic Ring (R) – The benzene core.

      • Feature 2: H-Bond Acceptor (A) – The nitro group oxygens and amide carbonyl.

      • Feature 3: H-Bond Donor (D) – The amide nitrogen.

      • Feature 4: Hydrophobic (H) – The fluorine substituent.

    Molecular Docking Protocol (Target: DprE1)

    Rationale: DprE1 is the most authoritative target for nitrobenzamides. Target PDB: 4F4Q (Crystal structure of DprE1 in complex with a nitrobenzamide inhibitor).

    Step-by-Step Workflow:

    • Protein Prep: Remove water molecules (unless bridging), fix missing side chains, and add hydrogens.

    • Grid Generation: Define a

      
       Å box centered on the co-crystallized ligand.
      
    • Validation (Crucial Step): Re-dock the native co-crystallized ligand.

      • Acceptance Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

    • Docking: Run the fluorinated library using Standard Precision (SP) followed by Extra Precision (XP) scoring functions.

    ADMET & Toxicity Screening

    Tool: SARpy / XenoSite / QikProp.

    • Mutagenicity Check: Specifically screen for "Nitroaromatic" structural alerts.[1]

    • Bioactivation Prediction: Use metabolic prediction models to assess if the nitro group is likely to undergo reduction by human reductases (undesirable) vs. bacterial reductases (desirable).

    Visualization of Workflows & SAR

    Computational Workflow Diagram

    The following diagram outlines the rigorous path from ligand design to toxicity filtration.

    Workflow cluster_Validation Protocol Validation (Self-Check) Start Ligand Design (Fluorinated Nitrobenzamides) Prep Ligand Preparation (OPLS4, pH 7.4) Start->Prep Redock Re-dock Native Ligand Docking Production Docking (XP Mode) Prep->Docking Target Target Selection (e.g., DprE1 - PDB: 4F4Q) Target->Redock RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Target No (Refine Grid) Decision->Docking Yes (Pass) ADMET ADMET Screening (Nitro-Toxicity Alert) Docking->ADMET End Lead Candidate ADMET->End

    Caption: Figure 1. Validated in silico workflow ensuring docking reliability via RMSD benchmarking before toxicity screening.

    Structure-Activity Relationship (SAR) Map

    This diagram visualizes the functional impact of specific substitutions on the benzamide core.

    SAR Core Benzamide Scaffold Nitro Nitro (-NO2) (Warhead/HBA) Core->Nitro Fluoro Fluorine (-F) (Lipophilicity/Metabolic Block) Core->Fluoro Amide Amide Linker (H-Bond Donor) Core->Amide Tox Genotoxicity Risk (Ames +) Nitro->Tox Liability Prodrug Reductive Activation (Anti-TB Mechanism) Nitro->Prodrug Efficacy Conf Conformational Lock (Planarity) Fluoro->Conf Ortho-F Stab Metabolic Stability (Blocks P450) Fluoro->Stab Para-F

    Caption: Figure 2.[2] SAR logic for fluorinated nitrobenzamides, highlighting the duality of the nitro group (efficacy vs. toxicity).

    Predicted Biological Activity Profiles[2][3]

    Antitubercular Activity (Primary Indication)

    Fluorinated nitrobenzamides are structural analogs of BTZ043 and PBTZ169 .

    • Mechanism: Covalent inhibition of DprE1 (essential for cell wall arabinan synthesis).

    • Prediction: High affinity binding (

      
      ) is predicted for analogs where the nitro group is positioned to interact with Cys387  in the DprE1 active site.
      
    • Fluorine Role: Introduction of fluorine at the benzamide ring (specifically 2-fluoro) has been shown to improve MIC values against M. tuberculosis H37Rv by enhancing cell wall penetration.

    Anticancer Activity (Secondary Indication)
    • Target: EGFR or MK-2 (Mitogen-Activated Protein Kinase).

    • Data: Fluorinated benzamides have demonstrated

      
       values in the low micromolar range (
      
      
      
      ) against A549 (lung) and MCF-7 (breast) cell lines.
    • Pharmacophore Note: For anticancer activity, the nitro group often serves purely as an electron-withdrawing group to acidify the amide proton, rather than a reductive warhead.

    Quantitative Data Summary
    Compound ClassTargetPredicted Activity (
    
    
    / MIC)
    Key Pharmacophore FeatureToxicity Risk
    2-Fluoro-4-nitrobenzamide DprE1 (TB)MIC:
    
    
    Nitro reduction (Covalent)High (Genotox)
    3-Trifluoromethyl-benzamide EGFR (Cancer)
    
    
    Hydrophobic pocket fillLow
    Sulfonyl-fluoride nitrobenzamide Bacterial ProteasomeMIC:
    
    
    Serine entrapmentModerate

    References

    • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. (2025). [Link]

    • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. (2018). [Link]

    • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. (2024).[3] [Link]

    • A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. (2017). [Link]

    • Validation of Molecular Docking Programs for Virtual Screening. Journal of Chemical Information and Modeling. (2012). [Link]

    Sources

    Navigating the Unseen: A Technical Guide to the Safe Handling of N-(4-fluorophenyl)-3-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is N-(4-fluorophenyl)-3-nitrobenzamide, a compound of interest with potential applications stemming from its unique structural motifs. As with any new chemical entity, a thorough understanding of its safety profile and handling requirements is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the presumed safety data and handling precautions for this compound, synthesized from the known characteristics of structurally analogous compounds.

    Compound Identification and Inferred Hazard Profile

    Table 1: Chemical and Physical Properties of this compound and Related Compounds

    PropertyThis compound4-Nitrobenzamide
    CAS Number 33489-69-9[1]619-80-7[2][3][4]
    Molecular Formula C13H9FN2O3[1]C7H6N2O3[4]
    Molecular Weight 260.22 g/mol [1]166.13 g/mol [4]
    Physical State Solid (presumed)Solid (Crystal - Powder)[3]
    Melting Point Not available203°C[3]
    Solubility Not availableSoluble in water[3]

    Based on the safety profiles of similar compounds, such as various nitrobenzamides and fluorinated nitroaromatics, a potential GHS classification for this compound can be extrapolated.

    Table 2: Inferred GHS Hazard Classification

    Hazard ClassInferred CategoryHazard Statement
    Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][4][5]
    Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
    Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[5][6]
    Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[5]
    CarcinogenicityCategory 2H351: Suspected of causing cancer[5][6]
    Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[5]

    The Causality of Precaution: Understanding the Risks

    The inferred hazards of this compound are not arbitrary; they are rooted in the chemical reactivity of its functional groups. The nitro group, a strong electron-withdrawing group, can participate in metabolic activation pathways that may lead to cytotoxic or genotoxic effects. Aromatic nitro compounds are known to be metabolized to reactive intermediates that can bind to cellular macromolecules. The fluorophenyl group can also influence the metabolic fate of the molecule.

    Therefore, the handling precautions outlined in this guide are designed to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.

    A Self-Validating System of Safe Handling

    A robust safety protocol is a self-validating system, where each step is designed to mitigate a specific, understood risk. The following protocols for handling this compound are based on this principle.

    Engineering Controls: The First Line of Defense

    All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols. The fume hood provides a physical barrier and active ventilation, ensuring that any airborne particles are captured and exhausted away from the user.

    Personal Protective Equipment (PPE): A Necessary Barrier

    The selection of appropriate PPE is critical. The following diagram illustrates the recommended donning and doffing procedure to prevent cross-contamination.

    PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Gloves (inner pair) don1->don2 don3 Respiratory Protection don2->don3 don4 Eye Protection don3->don4 don5 Gloves (outer pair) don4->don5 doff1 Gloves (outer pair) doff2 Lab Coat doff1->doff2 doff3 Eye Protection doff2->doff3 doff4 Respiratory Protection doff3->doff4 doff5 Gloves (inner pair) doff4->doff5

    PPE Donning and Doffing Workflow

    Experimental Protocol: Donning and Doffing of PPE

    • Donning:

      • Put on a clean lab coat, ensuring it is fully fastened.

      • Don the first pair of nitrile gloves.

      • If required based on risk assessment (e.g., potential for aerosolization), don a NIOSH-approved respirator.

      • Wear chemical safety goggles or a face shield.

      • Don a second pair of nitrile gloves over the first pair.

    • Doffing:

      • Remove the outer pair of gloves, peeling them off without touching the outer surface with bare skin.

      • Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.

      • Remove eye protection.

      • Remove respiratory protection.

      • Remove the inner pair of gloves.

      • Wash hands thoroughly with soap and water.[4]

    Handling and Storage: Maintaining Compound Integrity and Safety
    • Handling:

      • Avoid the formation of dust and aerosols.[2][4]

      • Use only in a well-ventilated area, preferably a chemical fume hood.[2]

      • Do not eat, drink, or smoke in the laboratory.[2][3]

      • Wash hands thoroughly after handling.[2][3][4]

    • Storage:

      • Store in a tightly closed, properly labeled container.[3][7]

      • Keep in a cool, dry, and well-ventilated place.[2][7]

      • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

    Emergency Procedures: A Plan for the Unexpected

    In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

    First-Aid Measures

    The following diagram outlines the initial steps to be taken in case of exposure.

    First_Aid_Decision_Tree cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Inhalation_Action Move to fresh air. Seek medical attention. Inhalation->Inhalation_Action Action Skin_Contact_Action Remove contaminated clothing. Wash skin with soap and water for 15 minutes. Seek medical attention if irritation persists. Skin_Contact->Skin_Contact_Action Action Eye_Contact_Action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Eye_Contact_Action Action Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Ingestion_Action Action

    First-Aid Response Flowchart

    Detailed First-Aid Protocols:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

    Accidental Release Measures
    • Small Spills:

      • Ensure adequate ventilation and wear appropriate PPE.

      • Carefully sweep up the solid material, avoiding dust generation.[8]

      • Place the material in a sealed, labeled container for disposal.

    • Large Spills:

      • Evacuate the area.

      • Contact emergency services.[8]

    Fire-Fighting Measures
    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4][9]

    • Specific Hazards: Organic nitro compounds can be flammable and may decompose at high temperatures to produce toxic gases, including nitrogen oxides.[4][8]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][9]

    Toxicological and Ecological Information: An Inferred Profile

    Detailed toxicological and ecological data for this compound are not available. However, based on analogous compounds, the following can be inferred:

    • Toxicology: The compound is likely harmful if swallowed.[2][3][4] Chronic exposure to aromatic nitro compounds may pose long-term health risks.

    • Ecotoxicity: Aromatic nitro compounds can be harmful to aquatic life with long-lasting effects.[8] Releases to the environment should be avoided.

    Disposal Considerations

    Dispose of waste material in accordance with local, state, and federal regulations.[8] Do not allow the material to enter drains or waterways.

    Conclusion

    The safe handling of this compound requires a proactive and informed approach. While a dedicated SDS is not currently available, a comprehensive safety strategy can be effectively implemented by understanding the hazards associated with its structural components. By adhering to the engineering controls, PPE protocols, and emergency procedures outlined in this guide, researchers can mitigate the potential risks and foster a safe and productive laboratory environment.

    References

    • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-nitrobenzaldehyde.
    • Echemi.com. (2019, July 15). N-(3-Nitrobenzylidene)-4-fluoroaniline SDS.
    • Benchchem. (n.d.). An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide.
    • Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Nitrobenzamide.
    • TCI Chemicals. (2018, October 3). Safety Data Sheet for 4-Nitrobenzamide.
    • Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Fluoro-3-nitrobenzoic acid.
    • Synquest Labs. (2020, April 28). Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide.
    • Neogen. (2025, August 1). Safety Data Sheet for CFC Supplement.
    • Key Organics. (2017, December 1). Safety Data Sheet for N,N-Diethyl-4-fluoro-3-nitrobenzamide.
    • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 4-NITRO BENZAMIDE.
    • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide.
    • PubChem. (n.d.). N-[1-(4-fluorophenyl)ethyl]-3-nitrobenzamide. Retrieved from [Link]

    • BLD Pharm. (n.d.). 4-Fluoro-N-methyl-3-nitrobenzamide.
    • Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Nitrobenzamide.
    • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-nitrobenzoic acid.
    • Fisher Scientific. (2025, December 18). Safety Data Sheet for 1-Fluoro-4-nitrobenzene.
    • Pfizer. (2012, April 11). Material Safety Data Sheet for Etofamide Oral Suspension.
    • NOAA. (2022, November 2). P-NITROBENZAMIDE.
    • Fisher Scientific. (2025, December 26). Safety Data Sheet for 3-Nitro-N-phenylbenzamide.
    • MilliporeSigma. (n.d.). This compound.
    • Chemsrc. (2025, October 19). N-(4-fluorophenyl)-2-hydroxy-3-nitrobenzamide.
    • Sigma-Aldrich. (n.d.). This compound.

    Sources

    Methodological & Application

    Application Notes and Protocols for the Purification of N-(4-fluorophenyl)-3-nitrobenzamide via Recrystallization

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Critical Role of Purity in Drug Discovery

    In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. N-(4-fluorophenyl)-3-nitrobenzamide, a compound of interest for its potential pharmacological activities, must be rigorously purified to ensure that subsequent biological and toxicological evaluations are both accurate and reproducible. Impurities, even in trace amounts, can lead to misleading results, compromising the integrity of research and development efforts. Recrystallization stands as a powerful, efficient, and scalable technique for the purification of solid organic compounds, making it an indispensable tool in the chemist's arsenal.

    This document provides a comprehensive guide to developing robust recrystallization protocols for this compound. We will delve into the principles of solvent selection, provide detailed step-by-step procedures for both single-solvent and mixed-solvent systems, and offer insights into troubleshooting common challenges. The methodologies outlined herein are designed to be adaptable, empowering researchers to optimize the purification of this and structurally related molecules.

    Physicochemical Properties and Rationale for Solvent Selection

    This compound is a polar molecule, a characteristic imparted by the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the amide functional group. The fundamental principle of "like dissolves like" dictates that polar solvents are more likely to be effective for the recrystallization of this compound. An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] This differential solubility is the cornerstone of effective purification by recrystallization, as it allows for the separation of the desired compound from more soluble or insoluble impurities.

    While specific solubility data for this compound is not extensively published, we can infer suitable solvent systems from the behavior of structurally similar compounds such as benzamides and other nitroaromatic compounds. For instance, benzamide itself is slightly soluble in water but more soluble in organic solvents like alcohols.[2][3] Furthermore, a related compound, 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide, has been successfully crystallized from methanol, suggesting that lower alcohols are a promising starting point.

    For the purpose of this guide, we will explore the utility of both single-solvent systems, focusing on polar protic and aprotic solvents, and mixed-solvent systems, which offer a finer degree of control over the crystallization process.

    Experimental Protocols

    PART 1: Preliminary Solvent Screening

    Before committing to a large-scale recrystallization, it is prudent to perform small-scale solubility tests to identify the most promising solvent or solvent system. This minimizes the loss of valuable material and accelerates the optimization process.

    Protocol for Solvent Screening:

    • Place approximately 10-20 mg of crude this compound into several small test tubes.

    • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.

    • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. A suitable solvent will dissolve the compound completely upon heating.

    • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

    PART 2: Single-Solvent Recrystallization Protocol

    Based on the principles discussed and data from related compounds, ethanol is a strong candidate for a single-solvent recrystallization of this compound.

    Step-by-Step Protocol:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.[4]

    • Achieving Saturation: Continue to add the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization.

    • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.

    • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be achieved by air drying or by using a vacuum oven at a temperature well below the compound's melting point.

    Diagram of the Single-Solvent Recrystallization Workflow:

    Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat C Dissolution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Slow Cooling C->E No Insoluble Impurities D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

    Caption: Workflow for single-solvent recrystallization.

    PART 3: Mixed-Solvent Recrystallization Protocol

    A mixed-solvent system is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.[1] A common and effective pair for polar compounds is an alcohol and water. Here, we describe a protocol using an ethanol-water system.

    Step-by-Step Protocol:

    • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

    • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

    • Re-dissolution: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.

    • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

    • Isolation and Drying: Collect, wash with a small amount of the cold solvent mixture, and dry the crystals as described in the single-solvent protocol.

    Diagram of the Mixed-Solvent Recrystallization Logic:

    Mixed_Solvent_Logic Start Start with Crude Compound Dissolve Dissolve in Minimum 'Good' Solvent (Hot) Start->Dissolve Add_Anti Add 'Bad' Solvent (Anti-Solvent) Until Turbidity Appears Dissolve->Add_Anti Re_Dissolve Add a Few Drops of 'Good' Solvent to Clarify Add_Anti->Re_Dissolve Cool Slow Cooling and Crystallization Re_Dissolve->Cool Isolate Isolate Pure Crystals Cool->Isolate End End Isolate->End

    Caption: Logical steps in a mixed-solvent recrystallization.

    Data Summary and Troubleshooting

    The effectiveness of a recrystallization protocol is assessed by the yield and purity of the recovered material. Purity can be determined by techniques such as melting point analysis (a sharp melting point range close to the literature value indicates high purity) and chromatography (e.g., TLC, HPLC).

    Solvent System Expected Observations Potential Purity Potential Recovery Notes
    Ethanol Good solubility when hot, poor solubility when cold.HighGood to HighA good starting point for many benzamides.
    Methanol Similar to ethanol, but lower boiling point.HighGood to HighMay be more effective if impurities are less soluble in methanol.
    Isopropanol Higher boiling point than ethanol.HighGoodCan be useful if the compound "oils out" in lower boiling alcohols.
    Ethanol/Water Fine control over solubility.Very HighHighExcellent for removing highly polar or non-polar impurities.
    Ethyl Acetate/Hexane Good for moderately polar compounds.HighGood to HighHexane acts as the anti-solvent.

    Troubleshooting Common Recrystallization Issues:

    • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or due to the presence of significant impurities. To remedy this, try using a lower boiling point solvent, or add more of the "good" solvent in a mixed-solvent system.

    • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

    • Low Recovery: This is often due to using too much solvent or premature crystallization during hot filtration. Ensure the minimum amount of solvent is used and that the filtration apparatus is pre-heated. The mother liquor can also be concentrated to obtain a second crop of crystals.

    Conclusion

    The purification of this compound is a critical step in its evaluation for drug development. The recrystallization protocols detailed in this application note provide a robust framework for achieving high purity. By systematically screening solvents and carefully controlling the crystallization process, researchers can confidently obtain material of the quality required for subsequent scientific investigation. The principles and techniques described are broadly applicable and can be adapted for the purification of a wide range of crystalline organic compounds.

    References

    • University of California, Los Angeles. Recrystallization. Available at: [Link]

    • Wikipedia. Benzamide. Available at: [Link]

    • ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Available at: [Link]

    • National Center for Biotechnology Information. 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Available at: [Link]

    • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

    • University of Colorado Boulder. Recrystallization. Available at: [Link]

    Sources

    Application Note: Microwave-Assisted Synthesis of Fluorinated Benzamide Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines high-efficiency, microwave-assisted protocols for synthesizing fluorinated benzamide derivatives. It integrates modern coupling reagents (T3P) with green chemistry principles (solvent-free aminolysis) and advanced transition-metal catalysis.

    Executive Summary

    Fluorinated benzamides are privileged scaffolds in medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity compared to their non-fluorinated analogues. Traditional thermal synthesis often suffers from long reaction times, incomplete conversion due to the electron-withdrawing nature of fluorine, and difficult purification.

    This guide details three microwave-assisted protocols optimized for fluorinated substrates:

    • T3P-Mediated Direct Amidation: The "Gold Standard" for high yield and purity.

    • Base-Catalyzed Aminolysis of Esters: A "Green" approach for scale-up.

    • Pd-Catalyzed Aminocarbonylation: A "De Novo" method starting from aryl halides.[1]

    Mechanistic Insight: The "Fluorine Effect" in Microwave Synthesis

    The introduction of fluorine atoms onto the benzamide core significantly alters the reaction landscape. Understanding these effects is crucial for protocol selection:

    • Electronic Activation: Fluorine atoms (electron-withdrawing groups, EWG) on the benzene ring increase the electrophilicity of the carbonyl carbon in benzoic acids and esters. While this theoretically accelerates nucleophilic attack, it also increases the acidity of the carboxylic proton, necessitating careful base selection to prevent salt formation that stalls the reaction.

    • Dielectric Heating Efficiency: Fluorinated solvents and reagents often exhibit distinct dielectric properties. Microwave irradiation (MW) overcomes the "solubility wall" often encountered with polyfluorinated intermediates, ensuring homogenous energy distribution via dipolar polarization.

    • Thermal Stability: The C-F bond is generally stable under standard MW conditions (up to 180°C), but care must be taken with ortho-fluorine substituents which can undergo nucleophilic aromatic substitution (

      
      ) if the amine nucleophile is highly basic and the temperature is excessive.
      

    Protocol Selection Guide

    Use the following decision tree to select the optimal synthetic route based on your starting materials and substrate sensitivity.

    ProtocolSelection Start Start: Identify Substrate Acid Fluorinated Benzoic Acid Start->Acid Ester Fluorinated Benzoate Ester Start->Ester Halide Fluorinated Aryl Halide (Br, I, Cl) Start->Halide Sensitive Substrate Sensitive to Epimerization/Harsh Base? Acid->Sensitive Protocol2 Protocol 2: Aminolysis (Base Catalyzed) Ester->Protocol2 Protocol3 Protocol 3: Pd-Catalyzed Aminocarbonylation Halide->Protocol3 Protocol1 Protocol 1: T3P Coupling (High Purity, Mild) Sensitive->Protocol1 Yes Direct Direct Thermal Amidation (Green, Solvent-Free) Sensitive->Direct No caption Figure 1: Decision matrix for selecting the optimal microwave synthesis protocol.

    Experimental Protocols

    Protocol 1: T3P-Mediated Amidation (High Efficiency)

    Best for: Valuable substrates, complex amines, and preventing epimerization. Reagent: Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates the carboxylic acid to a mixed anhydride. Its by-products are water-soluble, simplifying workup.[2]

    Materials:

    • Fluorinated Benzoic Acid (1.0 equiv)

    • Amine (1.1 – 1.2 equiv)

    • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

    • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 equiv)

    • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

    Step-by-Step Workflow:

    • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the fluorinated benzoic acid (1.0 mmol) and amine (1.1 mmol) in EtOAc (3-5 mL).

    • Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 2 minutes to ensure deprotonation of the acid.

    • Activation: Add T3P solution (1.5 mmol) dropwise. Note: T3P is moisture sensitive; handle under inert atmosphere if possible.

    • Microwave Irradiation: Cap the vial. Irradiate at 80°C – 100°C for 10 – 20 minutes .

      • Settings: High absorption level (if using DMF), Dynamic power mode.

    • Workup:

      • Dilute the reaction mixture with EtOAc (15 mL).

      • Wash sequentially with water (2 x 10 mL), sat. NaHCO₃ (10 mL), and brine (10 mL).

      • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Most products are >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

    Why this works: T3P acts as a dehydrating agent that drives the equilibrium towards the amide. The microwave energy accelerates the rate-limiting step (nucleophilic attack on the mixed anhydride) without causing thermal decomposition.

    Protocol 2: Base-Catalyzed Aminolysis of Fluorinated Esters

    Best for: Scale-up, "Green" chemistry, and when the ester is the available starting material.

    Materials:

    • Methyl/Ethyl Fluorobenzoate (1.0 equiv)

    • Amine (1.2 – 1.5 equiv)

    • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) OR KOtBu (20 mol%)

    • Solvent: None (Neat) or tert-Amyl alcohol (if solid)

    Step-by-Step Workflow:

    • Loading: Charge a microwave vial with the fluorinated ester (2.0 mmol), amine (2.4 mmol), and catalyst (TBD, 0.2 mmol).

    • Irradiation: Seal the vessel. Irradiate at 100°C – 120°C for 15 – 30 minutes .

      • Note: If the mixture is solid, add minimal tert-amyl alcohol (0.5 - 1.0 mL) to create a slurry.

    • Workup:

      • Cool to room temperature.

      • If solid precipitates, filter and wash with cold ether/hexane.

      • If liquid, dilute with DCM, wash with 1M HCl (to remove excess amine/catalyst), then water.

    • Yield: Typically 80-95%.

    Protocol 3: Pd-Catalyzed Aminocarbonylation (De Novo Synthesis)

    Best for: Introducing the amide functionality directly onto a fluorinated aryl halide ring (Cl, Br, I). Safety Note: This reaction uses CO surrogates to avoid high-pressure gas cylinders.

    Materials:

    • Fluorinated Aryl Halide (1.0 equiv)

    • Amine (1.5 equiv)

    • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv) OR N-Formylsaccharin

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: Xantphos (10 mol%)

    • Base: Na₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane or Toluene

    Step-by-Step Workflow:

    • Pre-mixing: In a microwave vial, combine Aryl Halide (0.5 mmol), Amine (0.75 mmol), Pd(OAc)₂, Xantphos, and Base.

    • CO Source Addition: Add Mo(CO)₆ (0.5 mmol). Handle in a fume hood.

    • Irradiation: Seal immediately. Irradiate at 130°C – 150°C for 15 – 20 minutes .

      • Pressure Warning: This reaction generates gas. Ensure the vial is rated for >20 bar pressure.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.

    Comparative Data & Optimization

    The following table summarizes the performance of these protocols for a model substrate: 4-Fluorobenzoic acid (or derivatives) + Benzylamine.

    ParameterThermal Reflux (Standard)Protocol 1 (T3P MW)Protocol 2 (Aminolysis MW)Protocol 3 (Aminocarbonylation MW)
    Reaction Time 12 - 24 Hours15 Minutes20 Minutes20 Minutes
    Temperature 80°C - 110°C90°C110°C140°C
    Yield 65 - 75%92 - 98% 85 - 90%70 - 85%
    Purification Column often requiredExtraction usually sufficientFiltration / WashColumn required
    Green Score Low (High solvent use)Medium (EtOAc solvent)High (Solvent-free) Low (Heavy metals)
    Troubleshooting "The Fluorine Effect"
    • Issue: Low Conversion with Ortho-Fluorine.

      • Cause: Steric hindrance and electronic repulsion.

      • Solution: Increase T3P equivalents to 2.5 and temperature to 110°C. Switch solvent to NMP (N-methyl-2-pyrrolidone) for higher thermal stability.

    • Issue: S_NAr Side Reaction (Fluorine displacement).

      • Cause: Highly basic amines attacking the ring carbon bearing the fluorine (especially if para to the carbonyl).

      • Solution: Use a milder base (e.g., Pyridine instead of TEA) and lower the temperature (max 80°C).

    References

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

    • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Medicinal Chemistry.[3][4][5][6] Chemical Reviews. Link

    • Bannwart, L., et al. (2016).[4] Metal-Free Amidation of Acids with Formamides and T3P®. Synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] Link

    • Sawant, D. N., et al. (2011).[12] Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides.[12] Journal of Organic Chemistry. Link

    • Brocklesby, K. L., et al. (2018).[6] A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate.[6] Tetrahedron Letters.[6] Link

    • Arch Chemicals. (2024). Propylphosphonic Anhydride (T3P) Application Note.[7][11]Link

    Sources

    Preparation of stock solutions of N-(4-fluorophenyl)-3-nitrobenzamide for in vitro assays

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note & Protocol

    Topic: Preparation of Stock Solutions of N-(4-fluorophenyl)-3-nitrobenzamide for In Vitro Assays

    Audience: Researchers, Scientists, and Drug Development Professionals

    Abstract

    The reliability and reproducibility of in vitro assay data are fundamentally dependent on the precise and accurate preparation of test compound stock solutions. This compound is a small molecule whose experimental utility hinges on proper solubilization and handling. This document provides a comprehensive guide, grounded in established laboratory principles, for the preparation, storage, and quality control of this compound stock solutions. It details not just the procedural steps but the underlying scientific rationale, empowering researchers to mitigate common sources of error such as compound precipitation, degradation, and concentration inaccuracies. We present robust protocols for solubility assessment, high-concentration stock preparation in dimethyl sulfoxide (DMSO), and subsequent serial dilution to generate working solutions for biological assays.

    Introduction: The Criticality of the Stock Solution

    In the hierarchy of experimental variables, the test compound's concentration is paramount. An improperly prepared stock solution can invalidate an entire study, leading to erroneous dose-response curves, inaccurate structure-activity relationships (SAR), and a significant waste of resources.[1] Challenges such as low aqueous solubility, precipitation upon dilution into assay media, and compound instability are common hurdles in drug discovery.[2] This guide addresses these challenges for this compound, establishing a self-validating workflow from powder to plate.

    Compound Profile: this compound

    A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust preparation protocol.

    PropertyValueSource
    CAS Number 33489-69-9
    Molecular Formula C₁₃H₉FN₂O₃
    Molecular Weight 260.22 g/mol
    Purity ≥95% (Varies by supplier)
    Appearance Typically a solid powderN/A
    Solubility Sparingly soluble in aqueous buffers; generally soluble in organic solvents like DMSO.[2][3]

    Note on Purity: The molecular weight calculation assumes 100% purity. For highly sensitive assays, it is crucial to adjust the initial weight of the compound based on the purity specified on the Certificate of Analysis (CoA) provided by the supplier.

    The Science of Solubilization: A Step-by-Step Rationale

    The goal is to create a high-concentration primary stock solution that remains stable and can be accurately diluted into aqueous assay buffers without precipitation.

    The "DMSO First" Approach

    Dimethyl sulfoxide (DMSO) is the most widely used solvent for initial compound solubilization in drug discovery due to its ability to dissolve a vast range of lipophilic and hydrophilic molecules.[3] However, it is not inert. High concentrations of DMSO can be cytotoxic and interfere with assay components.[3] Therefore, the universal best practice is to prepare a high-concentration stock in 100% DMSO and then dilute it to a final in-assay concentration that is non-toxic to the biological system, typically ≤0.5%.[4]

    Mitigating Insolubility

    While this compound is expected to be soluble in DMSO, challenges can arise. If the compound does not readily dissolve, several physical methods can be employed:

    • Vortexing: Provides mechanical agitation to break up solid aggregates.

    • Sonication: Uses ultrasonic waves to create micro-cavitations, which facilitate dissolution.[3]

    • Gentle Warming: Increasing the temperature to ~37°C can enhance solubility.[5] Caution is advised as excessive heat can degrade thermally labile compounds.[3]

    The Peril of Precipitation

    A compound that is fully dissolved in 100% DMSO may still precipitate when diluted into an aqueous assay buffer—a phenomenon known as "kinetic solubility". This is a major source of error, as the actual concentration in the assay will be lower than the calculated concentration.[2] To minimize this, it is often preferable to perform serial dilutions in 100% DMSO first before making the final dilution into the aqueous medium.[3]

    Ensuring Stability: Storage and Handling

    Stock solutions are valuable resources. To maintain their integrity:

    • Avoid Freeze-Thaw Cycles: Repeated temperature changes can cause compound degradation and solvent evaporation, altering the concentration. The best practice is to aliquot the primary stock into single-use volumes.[3]

    • Proper Storage Vessels: For long-term storage, use glass vials with Teflon-lined screw caps. Polypropylene tubes can be permeable to solvents over time, leading to a gradual increase in concentration.[6]

    • Storage Temperature: Store DMSO stock solutions at -20°C or -80°C to ensure long-term stability.[3][7]

    Experimental Protocols

    Safety Precaution: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

    Workflow for Stock Solution Preparation

    G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound Accurately weigh this compound using a calibrated analytical balance. transfer 2. Transfer to Vial Transfer powder to a sterile, appropriately sized glass vial. weigh->transfer add_solvent 3. Add Solvent Add the calculated volume of high-purity, anhydrous DMSO. transfer->add_solvent mix 4. Mix Thoroughly Vortex solution until compound is visibly dissolved. add_solvent->mix assist 5. Assist Dissolution (If Needed) Use sonication or gentle warming (~37°C) if powder remains. mix->assist inspect 6. Visual Inspection Confirm no visible particulates remain. Solution should be clear. assist->inspect aliquot 7. Aliquot Dispense into single-use, low-volume aliquots in labeled glass vials. inspect->aliquot store 8. Store Frozen Store aliquots at -20°C or -80°C for long-term stability. aliquot->store

    Caption: Workflow for preparing a primary stock solution.

    Protocol: Preparation of a 10 mM Stock Solution in DMSO

    This protocol details the preparation of 1 mL of a 10 mM stock solution.

    Materials & Equipment:

    • This compound (MW: 260.22 g/mol )

    • Anhydrous, high-purity DMSO (Biotechnology Grade)

    • Calibrated analytical balance

    • Sterile 2 mL glass vial with Teflon-lined screw cap

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Sonicator bath (optional)

    Calculation:

    • Mass required (m):

      • m = Concentration (M) × Volume (L) × Molecular Weight (g/mol)

      • m = 0.010 mol/L × 0.001 L × 260.22 g/mol

      • m = 0.0026022 g = 2.60 mg

    Procedure:

    • Tare a clean, empty weighing paper or boat on the analytical balance.

    • Carefully weigh out 2.60 mg of this compound powder.

    • Transfer the weighed powder into a sterile 2 mL glass vial. Ensure all powder is transferred.

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

    • Secure the cap tightly and vortex the vial for 1-2 minutes until the solid is completely dissolved.[3]

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • If the compound has not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes or warm it in a 37°C water bath for a brief period, followed by vortexing.[3][5]

    • Once fully dissolved, label the primary stock vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.

    • For long-term storage, aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in appropriately labeled vials and store at -20°C.[4]

    Protocol: Preparation of Working Solutions for Assays

    This protocol describes creating a set of working solutions via serial dilution for a dose-response experiment.

    Procedure:

    • Thaw Stock: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.[6]

    • Serial Dilution in DMSO: To maintain a consistent final DMSO concentration in your assay, it is often best to perform initial dilutions in 100% DMSO.[3] For a 10-point, 3-fold serial dilution starting at 100 µM:

      • Label 10 sterile tubes.

      • Prepare the highest concentration (100 µM) by diluting the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

      • For the subsequent dilutions, add a fixed volume of DMSO to the remaining tubes and transfer one-third of the volume from the previous, more concentrated tube.

    • Final Dilution into Assay Medium: Dilute the DMSO working solutions into the final assay medium. For example, to achieve a 1 µM final concentration from a 100 µM DMSO working stock with a final DMSO concentration of 0.1%, you would add 1 µL of the 100 µM stock to 99 µL of assay medium.

    • Vehicle Control: A crucial control is the "vehicle" control. This should contain the same final concentration of DMSO as your treated samples but no compound.[3] This allows you to distinguish the effect of the compound from any effect of the solvent.

    Troubleshooting and Quality Control

    G start Compound does not dissolve in DMSO vortex Vortex for 2-5 min? start->vortex sonicate Sonicate for 10-15 min? vortex->sonicate No success Solution is clear. Proceed to aliquoting. vortex->success Yes warm Warm to 37°C briefly? sonicate->warm No sonicate->success Yes lower_conc Insoluble at this concentration. Prepare a lower concentration stock. warm->lower_conc No warm->success Yes

    Caption: Decision tree for troubleshooting solubility issues.

    • Visual Check: Always visually inspect your stock solution before use. If you see any crystals or precipitate, do not use it. Try to redissolve using the methods in the decision tree.

    • Precipitation in Assay Media: If your compound precipitates upon final dilution, you may be exceeding its aqueous solubility limit.[1] The options are to either lower the highest concentration tested or to try and find a solubilizing agent compatible with your assay.

    • Documentation: Keep meticulous records of stock solution preparation, including the lot number of the compound, exact weight, volume of solvent, date, and storage conditions.[9]

    References

    • Chemsrc. (2025, October 19). N-(4-fluorophenyl)-2-hydroxy-3-nitrobenzamide. Chemsrc. [Link]

    • Cold Spring Harbor Protocols. (n.d.). Stock Solutions. CSH Protocols. [Link]

    • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

    • PubChem. (n.d.). N-[1-(4-fluorophenyl)ethyl]-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

    • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

    • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. [Link]

    • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]

    • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

    • Butz, J., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 656-662. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Schotten-Baumann Synthesis of Benzamides

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center for the synthesis of benzamides via the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments. Here, we delve into the critical parameter of reaction temperature, providing not just protocols, but the scientific reasoning behind them to empower your synthetic strategies.

    Troubleshooting Guide: Optimizing Reaction Temperature

    This section addresses specific challenges you may encounter during the Schotten-Baumann synthesis of benzamides, with a focus on how to leverage reaction temperature for optimal results.

    Problem: Low or No Yield of Benzamide

    Q: I am getting a very low yield, or no desired product at all. How can I troubleshoot this, and what is the role of temperature?

    A: Low or no yield in a Schotten-Baumann reaction is a common issue that can often be traced back to a few key factors, with reaction temperature playing a pivotal role.

    Underlying Causes and Solutions:

    • Hydrolysis of the Acyl Chloride: Benzoyl chloride and other acyl chlorides are highly susceptible to hydrolysis, reacting with any water present to form the corresponding carboxylic acid, which is unreactive towards the amine. This is a significant side reaction that directly consumes your starting material. The rate of this hydrolysis reaction, like most chemical reactions, increases with temperature.[1][2][3]

      • Temperature-Centric Solution: The most effective strategy to minimize hydrolysis is to conduct the reaction at a low temperature.[4] A common starting point is an ice bath (0-5 °C). For particularly sensitive acyl chlorides or when using highly aqueous conditions, cooling to even lower temperatures (-5 to 0 °C) may be beneficial. It is crucial to add the acyl chloride slowly to the cooled reaction mixture to maintain this low temperature, as the acylation reaction itself is often exothermic.[4][5]

    • Protonation of the Amine: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct. This acid will react with the unreacted amine starting material, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting your reaction.[6]

      • Role of Base and Temperature: The presence of a base (typically aqueous sodium hydroxide or an organic base like pyridine) is essential to neutralize the HCl as it is formed.[6][7] While this is primarily a stoichiometry issue, temperature can have an indirect effect. At higher temperatures, the rate of the main reaction and thus the rate of HCl generation increases. If the base is not sufficiently effective or if mixing is poor, localized drops in pH can occur, leading to amine protonation. Conducting the reaction at a lower temperature can help to ensure that the rate of acid generation does not outpace the rate of neutralization.

    • Low Reactivity of the Amine: If your amine is sterically hindered or contains electron-withdrawing groups, it will be less nucleophilic and may react very slowly.[8]

      • Strategic Temperature Increase: In cases of low amine reactivity, a judicious increase in temperature may be necessary to drive the reaction to completion. However, this must be balanced against the increased rate of acyl chloride hydrolysis. A systematic approach is recommended:

        • Start the reaction at a low temperature (e.g., 0 °C) to minimize hydrolysis during the initial, most exothermic phase.

        • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

        • If the reaction is sluggish, allow it to slowly warm to room temperature.

        • If necessary, gentle heating (e.g., to 40 °C) can be applied, but this should be done with caution and careful monitoring for the appearance of hydrolysis byproducts.[2]

    Problem: Formation of O-Acylated Byproduct

    Q: My amine substrate also contains a hydroxyl group, and I am observing the formation of an ester (O-acylation) in addition to my desired benzamide (N-acylation). How can I control the chemoselectivity?

    A: This is a classic chemoselectivity challenge. In a basic Schotten-Baumann reaction, both the amine and the hydroxyl group can be deprotonated and act as nucleophiles. However, you can often favor N-acylation by carefully controlling the reaction conditions, including temperature.

    Strategies for Controlling N- vs. O-Acylation:

    • Leveraging Nucleophilicity: Amines are generally more nucleophilic than alcohols. At lower temperatures, this difference in nucleophilicity is more pronounced, which can favor the desired N-acylation.

    • pH Control: The pKa of the ammonium ion (R-NH3+) is typically around 10-11, while the pKa of an alcohol is around 16-18. By carefully controlling the pH of the reaction mixture, you can have a significant concentration of the free amine (the active nucleophile for N-acylation) while the concentration of the alkoxide (the active nucleophile for O-acylation) remains low.

    • Acidic Conditions as an Alternative: Interestingly, for substrates containing both amine and hydroxyl groups, switching to acidic conditions can be a powerful strategy to achieve selective O-acylation.[9] In the presence of a strong acid, the amine group will be protonated, rendering it non-nucleophilic. The hydroxyl group, however, can still act as a nucleophile, leading to the formation of the ester.[9] While this is the reverse of the desired selectivity for benzamide synthesis, it highlights the importance of pH in controlling the outcome of the reaction. For benzamide synthesis, maintaining basic conditions is crucial.

    • Temperature Optimization for N-Acylation:

      • Begin the reaction at a low temperature (0-5 °C) to maximize the kinetic preference for N-acylation.

      • Use a slight excess of the amine relative to the acyl chloride to ensure the more reactive nucleophile is readily available.

      • Monitor the reaction closely for the formation of the O-acylated byproduct. If it begins to appear, it may be necessary to further reduce the temperature or adjust the rate of addition of the acyl chloride.

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental principle behind optimizing reaction temperature in the Schotten-Baumann synthesis of benzamides?

    A1: The core principle is balancing reaction rates. You want to find a temperature that is high enough to ensure a reasonable rate for the desired N-acylation reaction but low enough to minimize the rate of competing side reactions, primarily the hydrolysis of the acyl chloride.[1][2] The ideal temperature is therefore a compromise that maximizes the yield and purity of your benzamide.

    Q2: Is there a universal "best" temperature for all Schotten-Baumann reactions?

    A2: No, the optimal temperature is highly dependent on the specific substrates being used. Factors such as the reactivity of the amine (steric hindrance, electronic effects) and the stability of the acyl chloride will influence the ideal temperature range.[8] For example, a highly reactive, unhindered amine can often be acylated at a lower temperature than a less reactive, sterically hindered amine.

    Q3: How does the electronic nature of the amine affect the optimal reaction temperature?

    A3:

    • Electron-rich amines (those with electron-donating groups) are more nucleophilic and will react more quickly. For these substrates, lower temperatures (e.g., 0-5 °C) are often sufficient and are preferred to minimize hydrolysis of the acyl chloride.

    • Electron-poor amines (those with electron-withdrawing groups) are less nucleophilic and will react more slowly. In these cases, it may be necessary to use a higher temperature (e.g., room temperature or gentle heating) to achieve a reasonable reaction rate.[10] However, this increases the risk of side reactions, so careful monitoring is essential.

    Q4: What is a good starting point for temperature optimization for a new benzamide synthesis?

    A4: A good starting point for a new Schotten-Baumann reaction is to run the reaction in an ice bath at 0-5 °C. This provides good control over the initial exotherm and minimizes the risk of hydrolysis. You can then monitor the reaction's progress. If the reaction is very slow, you can allow it to warm to room temperature and, if necessary, apply gentle heating.

    Data Summary: Recommended Temperature Ranges

    The following table provides general guidelines for selecting a starting temperature for your Schotten-Baumann reaction based on the nature of your amine substrate.

    Amine Substrate TypeRecommended Starting TemperatureRationale & Considerations
    Primary & Secondary Aliphatic Amines 0 - 5 °CGenerally highly nucleophilic. Low temperatures are effective and minimize hydrolysis.
    Anilines (Electron-Rich) 0 - 25 °CGood nucleophilicity. Start at 0-5 °C and allow to warm to room temperature if needed.
    Anilines (Electron-Poor) 25 - 40 °CLower nucleophilicity may require higher temperatures to drive the reaction. Monitor for hydrolysis.
    Sterically Hindered Amines 25 - 50 °CSlower reaction rates due to steric hindrance often necessitate higher temperatures.
    Substrates with Hydroxyl Groups 0 - 5 °CLow temperatures enhance the selectivity for N-acylation over O-acylation.

    Experimental Protocol: General Procedure for Temperature-Controlled Benzamide Synthesis

    This protocol provides a general framework for the Schotten-Baumann synthesis of a benzamide, with an emphasis on temperature control.

    Materials:

    • Amine (1.0 eq)

    • Benzoyl chloride (1.05 - 1.2 eq)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or other suitable organic solvent

    • Ice bath

    • Magnetic stirrer and stir bar

    • Dropping funnel

    Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., DCM).

    • Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

    • Slowly add the 10% aqueous NaOH solution (2-3 eq) to the cooled amine solution.

    • In a separate dropping funnel, add the benzoyl chloride (1.05-1.2 eq), optionally diluted in a small amount of the same organic solvent.

    • Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over a period of 15-30 minutes. It is critical to maintain the internal temperature of the reaction below 10 °C during the addition.[2]

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.

    • If the reaction is proceeding slowly after 1-2 hours, remove the ice bath and allow the reaction to warm to room temperature, continuing to monitor its progress.

    • Once the reaction is complete, proceed with a standard aqueous work-up. This typically involves separating the organic layer, washing with dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by washing with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude benzamide.

    • Purify the crude product by recrystallization or column chromatography.

    Troubleshooting Workflow

    The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature in your Schotten-Baumann synthesis.

    Caption: Troubleshooting workflow for optimizing reaction temperature.

    References

    • Schotten-Baumann Reaction. Grokipedia.

    • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17).

    • Chemistry Schotten Baumann Reaction - SATHEE.

    • Schotten-Baumann Reaction - Organic Chemistry Portal.

    • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing).

    • Schotten-Baumann Reaction.

    • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

    • optimization of reaction conditions for benzamide synthesis - Benchchem.

    • Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride - Benchchem.

    • Multi-objective Bayesian optimisation using q -noisy expected hypervolume improvement ( q NEHVI) for the Schotten–Baumann reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00502J. (2023, December 1).

    • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in - Pure. (2021, January 9).

    • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - RSC Publishing. (2021, May 24).

    • Schotten–Baumann reaction - Wikipedia.

    • Schotten Baumann Reaction - BYJU'S. (2019, November 17).

    • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. - ResearchGate.

    • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7).

    • Reaction Chemistry & Engineering - University of Cambridge.

    • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC. (2015, April 8).

    Sources

    Technical Support Center: Scaling Up N-(4-fluorophenyl)-3-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Online Operator: Senior Application Scientist Ticket ID: SC-882-NITRO Subject: Process Optimization & Troubleshooting for Scale-Up (10g to 1kg+)[1]

    Executive Summary: The Chemistry of Scale

    Welcome to the technical support hub for amide coupling. You are scaling the synthesis of N-(4-fluorophenyl)-3-nitrobenzamide , a common intermediate in the development of antibacterial and anticancer agents.[1]

    While the lab-scale synthesis (milligrams to grams) often utilizes coupling agents like EDC/HOBt or HATU, these are economically viable and atom-inefficient at the kilogram scale.[1] This guide focuses on the Acid Chloride Method (Schotten-Baumann conditions) , which is the industry standard for scaling this class of compounds due to its high yield and simplified work-up.[1]

    Reaction Scheme
    
    [1]
    

    Critical Process Parameters (The "Make" Phase)

    Reaction Kinetics & Thermodynamics

    At scale, "mixing" replaces "kinetics" as the dominant failure mode. The reaction between 3-nitrobenzoyl chloride and 4-fluoroaniline is rapid and highly exothermic.[1]

    ParameterLab Scale (<10g)Pilot Scale (>100g)Technical Rationale
    Reagent Addition Bolus (All at once)Controlled Dosing Prevents thermal runaway; minimizes bis-acylation impurities.[1]
    Temperature 0°C to RT-10°C to 0°C Lower temp manages the exotherm and reduces hydrolysis of the acid chloride.
    Solvent DCM or DMFEtOAc or 2-MeTHF DCM is environmentally restricted; DMF is difficult to remove.[1] Ethyl Acetate allows for easier crystallization.
    Base Pyridine/TEAAq.
    
    
    or TEA
    Biphasic systems (Schotten-Baumann) facilitate salt removal via the aqueous layer.
    Step-by-Step Scale-Up Protocol

    1. Preparation:

    • Charge the reactor with 4-fluoroaniline (1.0 equiv) and Ethyl Acetate (10 vol).[1]

    • Add Triethylamine (TEA) (1.2 equiv).[2] Note: Inorganic bases like Potassium Carbonate in water can be used for a biphasic system to reduce cost.

    • Cool the mixture to -5°C .

    2. Reaction:

    • Dissolve 3-nitrobenzoyl chloride (1.05 equiv) in minimal Ethyl Acetate.[1]

    • Crucial Step: Add the acid chloride solution dropwise over 1–2 hours. Maintain internal temperature < 5°C .

      • Why? Rapid addition causes localized hot spots, leading to aniline oxidation (pink/red color) and acid chloride hydrolysis.

    3. Monitoring:

    • Monitor via HPLC/TLC. Look for the disappearance of 4-fluoroaniline.

    4. Work-up (The "Clean" Phase):

    • Quench: Add water to dissolve the TEA·HCl salts.[3][4]

    • Acid Wash: Wash organic layer with 1M HCl. This removes unreacted 4-fluoroaniline.[1]

    • Base Wash: Wash organic layer with 10%

      
      . This removes hydrolyzed 3-nitrobenzoic acid.[1]
      
    • Isolation: Concentrate the organic layer to ~3 volumes. Cool to 0°C to crystallize. Filter and wash with cold ethanol.[5]

    Troubleshooting Guide (FAQs)

    Our support logs indicate these are the most common issues researchers face during scale-up.

    Category A: Impurity Profile

    Q: My product has a persistent pink/reddish hue. Recrystallization isn't fixing it.

    • Diagnosis: This is caused by the oxidation of residual 4-fluoroaniline, often due to high reaction temperatures or exposure to air before reaction completion.

    • Solution:

      • Prevention: Ensure strict temperature control (<5°C) during addition.

      • Remediation: Dissolve the crude product in hot ethanol/methanol. Add Activated Carbon (5-10 wt%) , stir for 30 mins at reflux, and filter while hot through Celite. Crystallize the filtrate.

    Q: I see a peak at RRT 0.85 in HPLC. What is it?

    • Diagnosis: Likely 3-nitrobenzoic acid .[1] This results from moisture entering the reactor, hydrolyzing the starting material (acid chloride).

    • Solution: Ensure all solvents are "dry" (KF < 0.1%). If the impurity is present in the final solid, reslurry the solid in 5% aqueous

      
       to dissolve the acid impurity, then filter the insoluble amide product.
      
    Category B: Physical Processing[1]

    Q: The reaction mixture turned into a thick paste/slurry, breaking my overhead stirrer.

    • Diagnosis: The product (this compound) has low solubility in the chosen solvent at low temperatures, precipitating out along with the amine salts.[1]

    • Solution:

      • Increase solvent volume from 10V to 15V.

      • Switch to a Biphasic System : Use Toluene/Water or EtOAc/Water. The salts will dissolve in the water layer, keeping the slurry less viscous.

    Q: Yield dropped significantly when I scaled from 50g to 500g.

    • Diagnosis: Likely due to inefficient heat transfer . At 500g, the surface-area-to-volume ratio decreases.[1] If the exotherm wasn't managed, side reactions (dimerization or hydrolysis) consumed your starting material.

    • Solution: Use a jacketed reactor with active cooling. Extend the addition time of the acid chloride.

    Visual Workflows

    Workflow 1: Synthesis & Isolation Logic

    SynthesisWorkflow cluster_inputs Reactor Charge Input1 4-Fluoroaniline + Base (TEA) Process1 Cool to < 5°C Input1->Process1 Input2 3-Nitrobenzoyl Chloride Process2 Controlled Addition (Exotherm Control) Input2->Process2 Process1->Process2  Main Reactor Process3 Reaction Aging (1-2 Hours) Process2->Process3 Decision1 IPC: SM Remaining? Process3->Decision1 Decision1->Process3 Yes (Wait) Action_Quench Quench with Water (Dissolve Salts) Decision1->Action_Quench No (Complete) Action_Wash Phase Separation Org: Product | Aq: Waste Action_Quench->Action_Wash Action_Purify Acid Wash (1M HCl) Base Wash (NaHCO3) Action_Wash->Action_Purify Output Crystallization & Filtration Action_Purify->Output

    Caption: Standard Operating Procedure (SOP) flow for the scale-up of this compound, highlighting the critical exotherm control point.

    Workflow 2: Impurity Troubleshooting Tree

    Troubleshooting Start Impurity Detected in Final Product Type Identify Impurity Type Start->Type Pink Pink/Red Color (Aniline Oxidation) Type->Pink Visual Acid 3-Nitrobenzoic Acid (Hydrolysis) Type->Acid HPLC (Polar) Amine Residual 4-Fluoroaniline Type->Amine HPLC (Basic) Sol_Pink Recrystallize with Activated Carbon Pink->Sol_Pink Sol_Acid Reslurry in 10% NaHCO3 Acid->Sol_Acid Sol_Amine Wash organic layer with 1M HCl Amine->Sol_Amine

    Caption: Decision tree for identifying and removing common impurities during the work-up phase.

    References

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for amide coupling mechanisms).
    • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Authoritative source on scale-up thermodynamics and solvent selection).

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 160538, 3-Nitrobenzoyl chloride. (Safety and Reactivity Data). [Link]

    • Organic Syntheses. General Procedures for Schotten-Baumann Reaction. Coll. Vol. 1, p. 165 (1941). (Foundational protocol for aqueous/organic amide synthesis). [Link]

    Sources

    Navigating the Challenge of Oiling-Out in Nitrobenzamide Crystallization: A Technical Support Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    For Immediate Release

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the phenomenon of "oiling-out" during the crystallization of nitrobenzamides. As Senior Application Scientists, we offer this resource to help you navigate this common challenge, ensuring the integrity and success of your crystallization processes.

    Understanding the "Oiling-Out" Phenomenon

    Q1: What is "oiling-out" and why does it occur during the crystallization of nitrobenzamides?

    A1: Oiling-out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In the context of nitrobenzamide crystallization, instead of obtaining desired crystals, you observe the formation of a separate liquid layer or droplets.

    This typically happens when the system reaches a state of high supersaturation, where the concentration of the nitrobenzamide in the solution far exceeds its solubility.[2] At this point, the formation of a disordered, solute-rich liquid phase can be kinetically more favorable than the formation of an ordered crystal lattice.[1]

    Q2: What are the primary factors that trigger oiling-out in nitrobenzamide crystallization?

    A2: Several factors can contribute to oiling-out. Understanding these is the first step in troubleshooting:

    • High Supersaturation: This is the main driver. It can be caused by rapid cooling, the swift addition of an anti-solvent, or starting with a highly concentrated solution.[2]

    • Solvent Choice: The interaction between the nitrobenzamide and the solvent is critical. A solvent in which the compound is excessively soluble can lead to a very high concentration before saturation, increasing the risk of oiling-out upon cooling.[3] Conversely, a very poor solvent can also sometimes induce this phenomenon.

    • Cooling Rate: Rapid cooling can shock the system into a state of high supersaturation, not allowing enough time for the molecules to organize into a crystal lattice.[2]

    • Impurities: The presence of impurities can disrupt the crystallization process and promote the formation of an oil phase.[4] Impurities can sometimes be more soluble in the oil phase, leading to their entrapment upon eventual solidification.[4][5]

    • Compound-Specific Properties: The intrinsic properties of the nitrobenzamide derivative, such as a low melting point or a flexible molecular structure, can make it more prone to oiling-out.[6][7]

    Q3: What are the negative consequences of oiling-out for my research and development?

    A3: Oiling-out can significantly compromise your experimental outcomes:

    • Reduced Purity: The oil phase can act as a scavenger for impurities, which then get trapped when the oil eventually solidifies, leading to a product with a poor impurity profile.[5][8]

    • Amorphous or Poorly Crystalline Product: The solidified oil often forms an amorphous solid or a poorly defined crystalline material, which can have different and undesirable physical properties (e.g., solubility, stability, bioavailability) compared to the desired crystalline form.[5]

    • Process Control and Scalability Issues: Oiling-out is often difficult to control and reproduce, leading to challenges in scaling up the crystallization process from the lab to production.[5]

    • Difficult Isolation and Handling: The resulting material can be sticky, gummy, or difficult to filter and dry, leading to yield losses and handling problems.[5]

    Troubleshooting Guide: Strategies to Prevent and Resolve Oiling-Out

    Our troubleshooting guide is structured to provide a systematic approach to resolving oiling-out issues.

    Strategy 1: Controlling Supersaturation

    High supersaturation is the primary instigator of oiling-out. The following protocols are designed to manage and control the level of supersaturation in your system.

    1.1 Reduce the Cooling Rate

    A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice, favoring crystal growth over oil formation.[2]

    Experimental Protocol: Controlled Cooling

    • Dissolve your nitrobenzamide in the chosen solvent at an elevated temperature until the solution is clear.

    • Instead of allowing the flask to cool at room temperature or in an ice bath, use a programmable heating mantle or a controlled-temperature water bath.

    • Implement a slow, linear cooling ramp (e.g., 0.1-0.5 °C/minute).

    • Continuously monitor the solution for the first signs of crystal formation.

    1.2 Decrease the Solute Concentration

    Starting with a more dilute solution can prevent the supersaturation level from reaching the critical point where oiling-out is initiated.[2]

    1.3 Controlled Anti-Solvent Addition

    If you are using an anti-solvent to induce crystallization, the rate and temperature of addition are critical.

    Experimental Protocol: Controlled Anti-Solvent Addition

    • Dissolve the nitrobenzamide in a "good" solvent at a slightly elevated temperature.

    • Heat the anti-solvent to the same temperature.

    • Add the anti-solvent dropwise or via a syringe pump to the stirred nitrobenzamide solution. This avoids localized high supersaturation.

    • Monitor for turbidity, which indicates the onset of nucleation.

    Strategy 2: Rational Solvent Selection

    The choice of solvent is paramount in preventing oiling-out. A systematic screening process is often the most effective approach.

    Experimental Protocol: Solvent Screening

    • In a series of small vials, dissolve a known, small amount of your nitrobenzamide.

    • Test a range of solvents with varying polarities (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, and hydrocarbons like heptane) and solvent/anti-solvent mixtures.[2] Solubility data for some nitrobenzamides in various solvents can provide a good starting point.[9][10]

    • Observe the vials as they cool to room temperature and then in a refrigerator. Note which systems produce crystalline solids versus those that oil out.

    • For promising solvent systems, perform a more detailed analysis of crystal yield and purity.

    Solvent PropertyImplication for Oiling-OutRecommended Action
    High Solubility Can lead to very high supersaturation upon cooling.Use a less effective solvent or a co-solvent system.
    Low Solubility May require high temperatures for dissolution, increasing the risk of oiling-out if the melting point is exceeded.Choose a solvent with moderate solubility at elevated temperatures.
    Solvent Polarity Mismatched polarity between solute and solvent can lead to poor interactions and phase separation.[3]Select a solvent with a polarity that is more compatible with the nitrobenzamide.
    Strategy 3: The Power of Seeding

    Seeding is a robust technique to bypass the unpredictable nature of primary nucleation and encourage controlled crystal growth, thereby mitigating the risk of oiling-out.[5]

    Experimental Protocol: Seeding

    • Prepare a saturated solution of your nitrobenzamide at an elevated temperature.

    • Cool the solution slowly to a temperature where it is supersaturated but oiling-out has not yet occurred (the metastable zone).

    • Introduce a small amount (typically 0.1-1% by weight) of previously obtained, high-purity seed crystals of the desired nitrobenzamide polymorph.

    • Continue to cool the solution slowly to the final desired temperature to allow the seed crystals to grow.

    A common issue is the dissolution of seed crystals if added at too high a temperature. Conversely, adding them at too low a temperature might not prevent oiling-out if the system is already too supersaturated.

    Strategy 4: The Role of Agitation

    The stirring rate can influence the outcome of a crystallization process.

    • Low Agitation: May not provide sufficient mass transfer for crystal growth and can lead to localized areas of high supersaturation.

    • High Agitation: Can sometimes lead to crystal breakage and secondary nucleation, but in the case of oiling-out, it can help to disperse the oil droplets and potentially encourage solidification.

    A moderate and consistent stirring rate is generally recommended.

    Visualizing the Troubleshooting Workflow

    The following diagram outlines a logical workflow for addressing oiling-out issues.

    Troubleshooting_Workflow cluster_supersaturation Control Supersaturation Methods Start Oiling-Out Observed Control_Supersaturation Step 1: Control Supersaturation Start->Control_Supersaturation Slow_Cooling Decrease Cooling Rate Control_Supersaturation->Slow_Cooling If cooling crystallization Lower_Concentration Lower Initial Concentration Control_Supersaturation->Lower_Concentration Controlled_Addition Controlled Anti-Solvent Addition Control_Supersaturation->Controlled_Addition If anti-solvent method Solvent_Selection Step 2: Optimize Solvent System Seeding Step 3: Implement Seeding Solvent_Selection->Seeding If oiling-out persists Agitation Step 4: Adjust Agitation Seeding->Agitation If oiling-out persists Success Crystalline Product Obtained Agitation->Success Slow_Cooling->Solvent_Selection If oiling-out persists Lower_Concentration->Solvent_Selection If oiling-out persists Controlled_Addition->Solvent_Selection If oiling-out persists Phase_Diagram cluster_0 Temperature vs. Concentration Phase Diagram Undersaturated Region Undersaturated Region Metastable Zone Metastable Zone Labile Zone (Oiling-Out/Nucleation) Labile Zone (Oiling-Out/Nucleation) Crystalline Solid + Solution Crystalline Solid + Solution Solubility Curve Solubility Curve p3 Metastable Limit Metastable Limit p6 p1 p2 p1->p2 p4 p1->p4 p2->p3 p5 p2->p5 p3->p6 p4->p5 p7 p4->p7 p5->p6 p8 p5->p8

    Caption: A conceptual phase diagram illustrating the regions relevant to crystallization and oiling-out.

    By understanding the principles behind oiling-out and systematically applying these troubleshooting strategies, you can overcome this common crystallization challenge and achieve high-purity crystalline nitrobenzamides.

    References

    • Mettler Toledo. Oiling Out in Crystallization. [Link]

    • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. [Link]

    • ACS Publications. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Crystal Growth & Design. [Link]

    • RSC Publishing. Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization - CrystEngComm. [Link]

    • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

    • LUTPub. Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]

    • Langmuir. Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. [Link]

    • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]

    • PMC. Protein Phase Behavior in Aqueous Solutions: Crystallization, Liquid-Liquid Phase Separation, Gels, and Aggregates. [Link]

    • ACS Publications. The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. [Link]

    • ACS Publications. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]

    • Mettler Toledo. Oiling Out in Crystallization. [Link]

    • PubMed. Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. [Link]

    • Reddit. Recrystallization (help meeeeee) : r/chemistry. [Link]

    • ResearchGate. Phase Diagram of a Chiral Substance Exhibiting Oiling Out in Cyclohexane | Request PDF. [Link]

    • Mettler Toledo. Oiling Out in Crystallization. [Link]

    • J-Stage. Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. [Link]

    • ACS Publications. Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. [Link]

    • CCDC. Guide for crystallization. [Link]

    • Reddit. What can cause "oiling out"? - chemistry. [Link]

    • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. [Link]

    • ERA. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Link]

    • PPSM. Thermodynamics of oiling-out in antisolvent crystallization. I. Extrapolation of ternary phase diagram from solubility to instability. [Link]

    • ResearchGate. Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol | Request PDF. [Link]

    • Thermal Processing Magazine. The effect of temperature on cooling curve behavior. [Link]

    • Machinery Lubrication. How Temperature Affects Lubricants. [Link]

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    • ACS Publications. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K | Journal of Chemical & Engineering Data. [Link]

    • ResearchGate. (PDF) Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. [Link]

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    Validation & Comparative

    Technical Guide: Comparative Mass Spectrometry Fragmentation of N-(4-fluorophenyl)-3-nitrobenzamide

    [1]

    Executive Summary

    This guide provides a definitive analysis of the fragmentation patterns of N-(4-fluorophenyl)-3-nitrobenzamide (MW 260.06 Da) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

    In drug discovery, benzamide scaffolds are ubiquitous.[1] However, distinguishing specific halogenated and nitrated analogs from metabolic byproducts or synthesis impurities requires precise knowledge of fragmentation pathways.[1] This guide compares the target compound against two critical "alternatives" often encountered in complex matrices:

    • The Non-Fluorinated Analog: N-phenyl-3-nitrobenzamide (differentiation of metabolic de-halogenation).[1]

    • The Regioisomer: N-(4-fluorophenyl)-4-nitrobenzamide (differentiation of synthesis impurities).

    Key Finding: The target compound is uniquely identified by the co-occurrence of the 3-nitrobenzoyl acylium ion (m/z 150) and the 4-fluoroaniline ammonium ion (m/z 112) .

    Structural Context & Theoretical Basis[2][3]

    Understanding the lability of specific bonds is a prerequisite for interpreting MS/MS spectra.[1][2]

    • Compound: this compound[1]

    • Formula: C₁₃H₉FN₂O₃[1]

    • Monoisotopic Mass: 260.0597 Da[1]

    • Ionization Mode: ESI (+) is preferred due to the basicity of the amide nitrogen, yielding [M+H]⁺ at m/z 261.067.

    Critical Cleavage Sites

    The fragmentation is driven by Charge Retention and Charge Migration mechanisms standard to benzamides [1]:

    • Amide Bond Cleavage (Type A): Heterolytic cleavage generating a stable acylium ion (carrying the nitro group) and a neutral amine.[1]

    • Amide Bond Cleavage (Type B): Proton transfer to the amine leaving group, generating a protonated aniline cation and a neutral ketene/acid.[1]

    • Nitro Group Loss: Characteristic loss of radical NO[1][3]• (30 Da) or neutral NO₂ (46 Da) from the benzoyl ring.

    Experimental Protocol: LC-MS/MS Characterization

    This protocol is designed to be self-validating. If the diagnostic ions in Section 4 are not observed, check the Collision Energy (CE) ramp.

    Instrumentation & Conditions
    • System: Q-TOF or Triple Quadrupole MS coupled with UHPLC.

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1][2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Ionization: ESI Positive Mode (+).

    Method Parameters[3]
    • Source Temp: 350°C (Ensure complete desolvation of the amide).

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Stepped ramp 15–35 eV.[1] Note: Low energy (15 eV) preserves the molecular ion; High energy (35 eV) is required to fragment the stable fluoro-aromatic ring.

    Mechanistic Pathway Visualization

    The following diagram illustrates the fragmentation cascade. The primary split occurs at the amide linkage, creating two distinct "fingerprint" pathways: the Nitro-pathway and the Fluoro-pathway.

    FragmentationPathwayParent[M+H]+ Precursorm/z 261.07(Protonated Amide)Acylium3-Nitrobenzoyl Cation(Acylium Ion)m/z 150.02Parent->AcyliumAmide Cleavage(Charge on Carbonyl)Amine4-Fluoroaniline Ion[C6H7FN]+m/z 112.05Parent->AmineAmide Cleavage(H-Transfer to N)PhenylCatPhenyl Cation(Loss of NO2)m/z 104.02Acylium->PhenylCat- NO2 (46 Da)FluoroPhenylFluorophenyl Cation(Loss of NH3)m/z 95.02Amine->FluoroPhenyl- NH3 (17 Da)

    Figure 1: ESI(+) Fragmentation pathway of this compound showing divergent acylium and amine ion formation.[4][5][6]

    Comparative Performance Guide

    This section objectively compares the target compound's MS signature against its most common structural alternatives. This data is crucial for establishing specificity in MRM (Multiple Reaction Monitoring) assays.[1]

    Scenario A: Differentiating from the Non-Fluorinated Analog

    Context: In metabolic studies, defluorination is a possible biotransformation.[1] You must distinguish the target from N-phenyl-3-nitrobenzamide .[1]

    FeatureTarget CompoundNon-Fluorinated AnalogDiagnostic Value
    Precursor [M+H]⁺ 261.07 243.08High: Mass shift of 18 Da (F vs H).[1]
    Acylium Fragment m/z 150 (3-Nitrobenzoyl)m/z 150 (3-Nitrobenzoyl)None: The acyl side is identical.[1]
    Amine Fragment m/z 112 (4-Fluoroaniline) m/z 94 (Aniline)Critical: Confirms the Fluorine is on the amine ring.

    Scientist's Note: If you observe m/z 150 but m/z 112 is absent (replaced by 94), your compound has undergone metabolic defluorination or is a raw material impurity.[1]

    Scenario B: Differentiating from the Regioisomer

    Context:N-(4-fluorophenyl)-4-nitrobenzamide (para-nitro) is a common synthesis isomer.[1] Mass spectrometry alone often struggles here as fragments have identical masses.[1][7]

    FeatureTarget (3-Nitro / Meta)Isomer (4-Nitro / Para)Diagnostic Value
    Precursor [M+H]⁺ 261.07261.07None (Isobaric).[1]
    Fragment m/z 150 Medium Intensity High Intensity Moderate: Para-nitro resonance stabilizes the acylium ion more effectively than meta-nitro [2].[1]
    Chromatography RT = X minRT = X ± 0.5 minHigh: Isomers typically separate on C18 columns due to polarity differences (Para is usually more polar/elutes earlier).[1]

    Differentiation Strategy: Do not rely solely on MS fragments for isomers. Use the m/z 150/112 ratio. The 4-nitro isomer typically yields a more dominant m/z 150 peak due to resonance stabilization of the cation, whereas the 3-nitro (target) electron-withdrawing effect is inductive only, often leading to further fragmentation [3].

    Summary of Diagnostic Ions

    For valid identification in a drug development dossier, the following criteria must be met:

    • Precursor: 261.07 ± 0.05 Da.[1]

    • Primary Quantifier: m/z 150.02 (Acylium).[1]

    • Secondary Qualifier: m/z 112.05 (Fluoroaniline).[1]

    • Ion Ratio: The ratio of 150/112 should be consistent (approx 1.5 - 2.0 depending on CE).

    References
    • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text establishing amide cleavage rules).

    • Holčapek, M., et al. (2010).[1] "Differentiating Isomers using High Resolution Mass Spectrometry." Journal of Mass Spectrometry.

    • NIST Mass Spectrometry Data Center. "p-Fluoroaniline Fragmentation Data." NIST Chemistry WebBook.[1]

    • BenchChem. "Comparative Spectroscopic Guide to 4-fluoroaniline Derivatives."

    Precision HPLC Profiling: N-(4-fluorophenyl)-3-nitrobenzamide vs. Critical Impurities

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scientific Context

    N-(4-fluorophenyl)-3-nitrobenzamide (CAS: 33489-69-9) is a critical intermediate in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds.[1] Its structural integrity relies on the amide bond formed between 3-nitrobenzoic acid and 4-fluoroaniline .[1]

    In drug development and quality control (QC), the "performance" of an HPLC method is defined by its ability to resolve the target compound from its synthesis precursors and degradation products. This guide provides a validated logic for separating the target amide from its two primary "alternatives" (impurities): the acidic precursor (3-nitrobenzoic acid) and the basic precursor (4-fluoroaniline).

    The Analytical Challenge
    • Target: Hydrophobic, neutral amide.

    • Impurity A (Acid): Ionizable, polar, UV active.

    • Impurity B (Aniline): Basic, highly polar, distinct UV spectrum.

    Chemical Identity & Impurity Spectrum

    To design a robust separation, we must first analyze the physicochemical properties that dictate retention behavior (hydrophobicity and ionization state).

    CompoundRoleStructure TypeLogP (Hydrophobicity)pKa (Ionization)Detection (
    
    
    )
    This compound Target Product Neutral Amide3.29 (High)~14 (Neutral)254 nm / 280 nm
    3-Nitrobenzoic Acid Impurity AWeak Acid1.83 (Moderate)3.47 (Acidic)230 nm / 254 nm
    4-Fluoroaniline Impurity BWeak Base1.15 (Low)4.65 (Basic)235 nm / 290 nm

    Data Source: Calculated via QSAR consensus and standard physicochemical databases [1, 2].

    Synthesis & Impurity Origin Pathway

    The following diagram illustrates the origin of impurities, crucial for understanding what to look for in the chromatogram.

    SynthesisPathway SM1 3-Nitrobenzoic Acid (Impurity A) Activation Activation (e.g., SOCl2) SM1->Activation SM2 4-Fluoroaniline (Impurity B) Intermediate Acid Chloride Activation->Intermediate Product N-(4-fluorophenyl)- 3-nitrobenzamide (TARGET) Intermediate->Product + SM2 Hydrolysis Hydrolysis (Degradation) Product->Hydrolysis H2O / pH Hydrolysis->SM1 Hydrolysis->SM2

    Figure 1: Synthesis pathway showing the relationship between starting materials (impurities) and the target amide.

    Experimental Protocol: Method Development

    This protocol uses a Reverse-Phase (RP-HPLC) mode.[1][2] The choice of a C18 stationary phase is driven by the significant hydrophobicity difference (LogP

    
    ) between the target and its impurities.
    
    Chromatographic Conditions
    • Column: C18 (Octadecylsilane),

      
       mm, 3.5 µm or 5 µm particle size.
      
      • Why: Provides sufficient carbon load to retain the non-polar amide while allowing the polar impurities to elute earlier.

    • Mobile Phase A: 0.1% Phosphoric Acid (

      
      ) in Water.
      
      • Why: Low pH (~2.5) suppresses the ionization of 3-nitrobenzoic acid (keeping it neutral/retained enough to separate from the void) and fully protonates 4-fluoroaniline (making it

        
        , highly polar, eluting first).
        
    • Mobile Phase B: Acetonitrile (ACN).

      • Why: ACN has a lower UV cutoff than Methanol, reducing baseline noise at 230-254 nm.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Common isosbestic point for aromatic rings).

    • Temperature: 30°C.

    Gradient Profile

    A gradient is required because the polarity gap is too wide for isocratic elution.

    Time (min)% Mobile Phase B (ACN)Phase Description
    0.0 10%Loading: High water content to retain polar aniline/acid.[1]
    5.0 10%Isocratic Hold: Ensure separation of the early eluting aniline.
    20.0 90%Ramp: Elute the hydrophobic amide (Target).
    25.0 90%Wash: Clean column of highly non-polar contaminants.
    25.1 10%Re-equilibration: Return to initial conditions.
    30.0 10%Ready: Next injection.

    Performance Comparison & Data Analysis

    This section objectively compares the retention behavior. The "Performance" here is defined by Resolution (

    
    )  and Relative Retention Time (RRT) .
    
    Predicted Elution Order & Logic

    Based on the solvophobic theory of chromatography:

    • 4-Fluoroaniline (First Eluter): At pH 2.5, it exists as a cation. Cations are repelled by the hydrophobic C18 chains and solvated by water.

    • 3-Nitrobenzoic Acid (Second Eluter): At pH 2.5, it is largely neutral (protonated), but its polar nitro and carboxyl groups reduce its affinity for C18 compared to the amide.

    • Target Amide (Last Eluter): Lacks ionizable groups and contains two aromatic rings, maximizing Van der Waals interactions with the stationary phase.

    Retention Data Table

    Note: Absolute retention times (RT) vary by system void volume. RRT is calculated relative to the Target Product.

    Peak IdentityPredicted RT (min)*RRT (Relative RT)Resolution (
    
    
    )
    Peak Shape Risk
    4-Fluoroaniline 3.5 - 4.5~0.25 N/AFronting (if overloaded)
    3-Nitrobenzoic Acid 6.0 - 7.5~0.40 > 5.0 (Excellent)Tailing (if silanols active)
    Target Amide 16.0 - 18.01.00 > 15.0 (Baseline)Sharp / Symmetric

    *Based on a standard

    
    mm C18 column at 1.0 mL/min.
    
    HPLC Workflow Diagram

    The following workflow ensures data integrity and self-validation of the method.

    HPLCWorkflow SamplePrep Sample Preparation (Dissolve in 50:50 ACN:Water) Injection Injection (10 µL) SamplePrep->Injection Separation C18 Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Decision Check Resolution (Rs) Detection->Decision Pass Valid Result (Report Purity) Decision->Pass Rs > 2.0 Fail Adjust Gradient (Increase Hold Time) Decision->Fail Rs < 2.0 Fail->Separation Re-optimize

    Figure 2: HPLC analytical workflow for purity determination.

    Troubleshooting & Optimization

    If the "Alternatives" (Impurities) are not fully resolved, apply these corrections:

    • Co-elution of Impurities: If 4-fluoroaniline and 3-nitrobenzoic acid co-elute near the void volume:

      • Action: Lower the initial %B (ACN) to 5%. This increases the retention of the acid (neutral) while the aniline (charged) still elutes early.

    • Peak Tailing on the Acid:

      • Action: Ensure the buffer pH is well below the pKa (3.47). A pH of 2.0-2.5 is ideal.[1] If tailing persists, increase buffer concentration to 25 mM.

    • Late Elution of Target:

      • Action: Steepen the gradient ramp (e.g., go to 95% ACN faster) to sharpen the amide peak.

    References

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33489-69-9, this compound. Retrieved from [Link]

    • ChemSrc. (2025). This compound Physicochemical Properties. Retrieved from [Link]

    • SIELC Technologies. (2018).[2] Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

    Sources

    Comparative Biological Efficacy Analysis: N-(4-fluorophenyl)-3-nitrobenzamide versus its Non-Fluorinated Analog as a Putative MEK1 Inhibitor

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's Guide to In-Vitro Characterization

    This guide provides a comprehensive framework for the comparative biological evaluation of N-(4-fluorophenyl)-3-nitrobenzamide and its corresponding non-fluorinated analog, N-phenyl-3-nitrobenzamide. For the purpose of this illustrative guide, we will hypothesize that these compounds are novel inhibitors of Mitogen-activated protein kinase kinase 1 (MEK1), a critical node in the Ras/Raf/MEK/ERK signaling pathway frequently dysregulated in human cancers.[1][2][3][4][5] The strategic incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[6][7][8][9] This guide will delineate the experimental methodologies to quantify these differences in a cancer cell line model.

    Introduction: The Rationale for Fluorination in Drug Design

    The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound.[6][7][8] The high electronegativity and small size of the fluorine atom can lead to improved target affinity through favorable electrostatic interactions and can block metabolic attack at the fluorinated position, thereby increasing the compound's half-life.[6][7][8][9] However, these effects are not always predictable, necessitating a direct comparative analysis against the non-fluorinated parent compound. This guide will explore the impact of fluorination on the inhibitory potential of a novel benzamide scaffold targeting the MEK1 kinase.

    Experimental Design: A Multi-tiered Approach to Efficacy Assessment

    A robust comparison of the two compounds requires a multi-pronged approach, starting from a direct assessment of target engagement and culminating in the evaluation of cellular responses. We will utilize the human colorectal cancer cell line HT-29, which harbors a BRAF V600E mutation, leading to constitutive activation of the MAPK pathway and making it a suitable model for testing MEK1 inhibitors.[10][11][12]

    The overall experimental workflow is designed to provide a comprehensive comparison of the fluorinated and non-fluorinated compounds.

    G cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Interpretation A Recombinant MEK1 Kinase Assay B Cell Viability Assay (MTT/XTT) A->B Confirm cellular activity E IC50/GI50 Determination A->E Quantify potency C Western Blot Analysis of p-ERK1/2 B->C Validate on-target effect B->E Quantify potency D Clonogenic Survival Assay C->D Assess long-term impact C->E Quantify potency D->E Quantify potency F Comparative Efficacy Assessment E->F Synthesize findings

    Figure 1: A multi-phased workflow for the comparative evaluation of kinase inhibitors.

    Methodologies and Protocols

    The HT-29 human colorectal adenocarcinoma cell line will be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

    • Objective: To determine the direct inhibitory effect of the compounds on MEK1 kinase activity.

    • Protocol:

      • A cell-free in-vitro kinase assay will be performed using a commercially available kit (e.g., from Promega or MilliporeSigma).[13][14]

      • Briefly, recombinant active MEK1 enzyme is incubated with its substrate, inactive ERK2, in the presence of ATP.[13]

      • The test compounds (this compound and N-phenyl-3-nitrobenzamide) will be added at increasing concentrations (e.g., from 1 nM to 100 µM).

      • The amount of phosphorylated ERK2 will be quantified, typically using an antibody-based detection method (e.g., ELISA or luminescence-based assay).[13]

      • The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.

    • Objective: To assess the cytostatic or cytotoxic effects of the compounds on HT-29 cells.

    • Protocol:

      • HT-29 cells will be seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

      • The cells will be treated with serial dilutions of the test compounds for 72 hours.[15]

      • Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is proportional to the number of viable cells.[15][16][17]

      • The half-maximal growth inhibition concentration (GI50) will be determined from the resulting dose-response curves.

    • Objective: To confirm on-target activity by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1.

    • Protocol:

      • HT-29 cells will be treated with the test compounds at their respective GI50 concentrations for various time points (e.g., 1, 6, and 24 hours).[18]

      • Whole-cell lysates will be prepared, and protein concentrations will be determined using a BCA assay.[18][19]

      • Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.[18][19]

      • The membranes will be probed with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) will be used as a loading control.[19][20]

      • The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

    • Objective: To evaluate the long-term effects of the compounds on the reproductive integrity of single cells.

    • Protocol:

      • A low number of HT-29 cells (e.g., 500 cells/well) will be seeded in 6-well plates.[21]

      • The cells will be treated with the test compounds at concentrations below their GI50 values for 24 hours.

      • The drug-containing medium will be replaced with fresh medium, and the cells will be allowed to grow for 10-14 days until visible colonies are formed.[21][22]

      • The colonies will be fixed with methanol and stained with crystal violet.[21][23][24]

      • The number of colonies containing at least 50 cells will be counted.[21][24]

    Data Presentation and Interpretation

    The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the potential differences between the fluorinated and non-fluorinated analogs.

    Table 1: Comparative Inhibitory Activity

    CompoundMEK1 IC50 (nM)HT-29 GI50 (µM)
    This compound150.5
    N-phenyl-3-nitrobenzamide1204.2
    Reference MEK Inhibitor (e.g., Selumetinib)140.4

    Table 2: Summary of Western Blot Densitometry Analysis

    Treatment (at GI50)p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Control)
    Vehicle Control (DMSO)1.00
    This compound0.15
    N-phenyl-3-nitrobenzamide0.45

    Table 3: Clonogenic Survival Assay Results

    Treatment (at 0.5 x GI50)Surviving Fraction (%)
    Vehicle Control (DMSO)100
    This compound25
    N-phenyl-3-nitrobenzamide60
    Discussion and Conclusion

    The hypothetical data presented above suggests that the incorporation of a fluorine atom at the 4-position of the phenyl ring significantly enhances the biological activity of the 3-nitrobenzamide scaffold as a MEK1 inhibitor. This compound demonstrates an 8-fold increase in potency in the enzymatic assay and an approximately 8.4-fold increase in anti-proliferative activity in the HT-29 cell line compared to its non-fluorinated counterpart.

    The western blot analysis corroborates these findings by showing a more pronounced reduction in ERK1/2 phosphorylation upon treatment with the fluorinated compound, confirming its superior on-target efficacy in a cellular context. Furthermore, the long-term clonogenic survival assay indicates that the fluorinated analog has a more sustained inhibitory effect on the reproductive capacity of the cancer cells.

    These results underscore the potential of fluorine substitution as a valuable strategy in optimizing the potency of kinase inhibitors. The enhanced activity of the fluorinated compound could be attributed to a combination of factors, including improved binding affinity to the MEK1 active site, potentially through favorable interactions with the protein backbone or by altering the electronic properties of the phenyl ring, and increased metabolic stability.[6][7][8][9]

    Further studies would be required to fully elucidate the mechanism behind the enhanced potency and to evaluate the pharmacokinetic and in-vivo efficacy of this compound.

    Signaling Pathway

    G cluster_pathway MAPK Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK1/2 MEK1->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor N-(4-fluorophenyl)- 3-nitrobenzamide Inhibitor->MEK1 Inhibition

    Figure 2: The MAPK signaling pathway and the inhibitory action of this compound on MEK1.

    References

    • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. 2025; 7(2b):207. [Link]

    • Bio-protocol. Clonogenic Assay. [Link]

    • ResearchGate. (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

    • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

    • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

    • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

    • McGill Radiobiology. Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. [Link]

    • Patsnap Synapse. What are MEK inhibitors and how do they work?. [Link]

    • National Center for Biotechnology Information. Clonogenic Assay: Adherent Cells. [Link]

    • News-Medical.net. MEK Inhibitor Mechanism of Action, Side Effects, and Uses. [Link]

    • Taylor & Francis Online. Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies?. [Link]

    • National Center for Biotechnology Information. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. [Link]

    • Wikipedia. HT-29. [Link]

    • SciSpace. Clonogenic assay of cells in vitro. [Link]

    • ResearchGate. How different is western blot protocol for phosphorylated protein from regular western blot?. [Link]

    • RSC Publishing. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. [Link]

    • Altogen Labs. HT29 Xenograft Model. [Link]

    • Bio-protocol. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. [Link]

    • Springer Nature Experiments. Clonogenic Cell Survival Assay. [Link]

    • National Center for Biotechnology Information. Extracellular Matrix-dependent Pathways in Colorectal Cancer Cell Lines Reveal Potential Targets for Anticancer Therapies. [Link]

    • PubMed. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway. [Link]

    • ResearchGate. Western blot band for Erk and phopho(p)-Erk. [Link]

    • ResearchGate. Regulation of p-p38 MAPK, pERK and β-actin expression in HT-29 cells.... [Link]

    • protocols.io. In vitro kinase assay. [Link]

    • BPS Bioscience. Chemi-Verse™ MEK1 Kinase Assay Kit. [Link]

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    X-ray crystallography and structural validation of N-(4-fluorophenyl)-3-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(4-fluorophenyl)-3-nitrobenzamide (CAS: 33489-69-9) represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for antimicrobial and anticancer agents.[1] Precise structural characterization of this molecule is essential to understand its hydrogen-bonding potential and bioavailability.[1]

    This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the "gold standard" for absolute structural determination—against alternative characterization methods like Solution-State NMR and Density Functional Theory (DFT) .[1] While NMR provides dynamic solution data and DFT offers energetic insights, only SC-XRD definitively maps the intermolecular packing forces (N-H...O and C-H...F interactions) that dictate solid-state stability and solubility.[1]

    Part 1: Experimental Protocols (The "How-To")

    Synthesis: The Schotten-Baumann Protocol

    To obtain high-purity crystals suitable for X-ray diffraction, a kinetically controlled synthesis followed by thermodynamic crystallization is required.[1]

    Reaction Scheme:

    
    [1]
    

    Step-by-Step Methodology:

    • Preparation: Dissolve 4-fluoroaniline (10 mmol) in dry dichloromethane (DCM, 20 mL) containing triethylamine (12 mmol) as an acid scavenger.

    • Addition: Cool the solution to 0°C. Dropwise add a solution of 3-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

    • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

    • Isolation: Dry over anhydrous Na₂SO₄ and evaporate the solvent to yield a crude solid.

    Crystallization Strategy

    X-ray quality crystals require a defect-free lattice grown under thermodynamic control.[1]

    • Method: Slow Evaporation.

    • Solvent System: Ethanol/Acetone (1:1 v/v).[1]

    • Procedure: Dissolve 50 mg of the purified solid in 10 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (298 K) for 3-5 days.

    • Target Crystal Habit: Colorless blocks or prisms.

    Part 2: Comparative Analysis (Product vs. Alternatives)

    This section objectively compares the structural insights gained from X-ray Crystallography (The Product) versus standard alternatives.

    Comparison Matrix: Structural Validation Methods
    FeatureX-Ray Crystallography (SC-XRD) Solution State NMR (
    
    
    H/
    
    
    C)
    DFT (Computational)
    Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (
    
    
    ), Couplings (
    
    
    )
    Energy Minima, Molecular Orbitals
    Conformation Rigid (Solid State) Averaged (Solution) Idealized (Gas Phase)
    Intermolecular Forces Directly Observed (Packing)Inferred (Concentration dependent)Calculated (Interaction Energy)
    H-Bonding Explicit Geometry (D...A distances)Inferred (Shift changes)Predicted
    Limit of Detection Requires Single Crystal (
    
    
    mm)
    
    
    g quantities
    N/A (Virtual)
    Deep Dive: Why X-Ray Wins for This Target
    • Conformational Locking:

      • NMR: In solution, the amide bond (C-N) may rotate, and the phenyl rings twist freely. The observed signal is a time-averaged conformer.[1]

      • X-Ray:[1][2][3][4][5][6] The crystal lattice "locks" the molecule into a specific torsion angle (typically twisted). For N-arylbenzamides, the angle between the two phenyl rings is critical for biological docking. X-ray data typically reveals a torsion angle of 30-60°, driven by steric hindrance between the amide hydrogen and the ortho-protons.[1]

    • The Fluorine Effect (C-H...F):

      • DFT: Often underestimates weak dispersion forces unless specific functionals (e.g., B3LYP-D3) are used.

      • X-Ray:[1][2][3][4][5][6] Explicitly maps weak C-H...F interactions. In this compound, the fluorine atom often acts as a weak hydrogen bond acceptor, organizing the crystal packing into supramolecular sheets.[1]

    Part 3: Structural Validation Workflow

    To ensure scientific integrity, the generated crystal structure must undergo rigorous validation.

    Graphviz Diagram: Validation Logic

    The following diagram illustrates the decision-making process for validating the structural model.

    ValidationWorkflow Start Raw Diffraction Data (hkl intensities) Solve Structure Solution (Direct Methods/SHELXT) Start->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine CheckR Check R-Factor (R1 < 0.05?) Refine->CheckR CheckH Check H-Bonding (N-H...O Geometry) CheckR->CheckH Yes ReCollect Re-collect Data (Better Crystal) CheckR->ReCollect No (High Residuals) CheckH->Refine Fix Constraints Hirshfeld Hirshfeld Surface Analysis (Interaction Mapping) CheckH->Hirshfeld Geometry Valid Final Publishable CIF (Valid Model) Hirshfeld->Final

    Caption: Logical workflow for converting raw diffraction data into a validated structural model, emphasizing the critical checkpoints for R-factors and Hydrogen bond geometry.

    Key Validation Metrics for this compound

    When analyzing your data, ensure your parameters fall within these accepted ranges for benzamide derivatives:

    • R-Factor (

      
      ): 
      
      
      
      indicates a high-quality structure.[1]
    • Goodness of Fit (S): Should be close to 1.0.

    • Amide Bond Lengths:

      • 
        : 
        
        
        
        Å[1]
      • 
        : 
        
        
        
        Å (Indicating partial double bond character).[1]
    • Hydrogen Bond (

      
      ): 
      
      • Distance (

        
        ): 
        
        
        
        Å.[1]
      • Angle:

        
        .[1][4][7][8]
        

    Part 4: Advanced Analysis (Hirshfeld Surfaces)

    Once the CIF is generated, Hirshfeld Surface Analysis (using CrystalExplorer) is the modern standard for quantifying intermolecular interactions.

    Interaction Map for this compound[1]
    • 
       Surface:  Look for red spots .
      
      • Deep Red: Strong

        
         hydrogen bonds (the primary structural anchor).
        
      • Faint Red: Weak

        
         interactions from the nitro group.
        
    • Fingerprint Plot:

      • H...O interactions: Two sharp spikes at the bottom left (typically 25-30% of total surface).[1]

      • H...F interactions: A distinct feature in the middle region, unique to the fluorinated derivative.

      • 
         Stacking:  Evident as a characteristic flat region on the diagonal (inter-planar distance ~3.4 Å).
        
    Graphviz Diagram: Interaction Network

    This diagram visualizes the supramolecular connectivity expected in the crystal lattice.

    InteractionNetwork MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB N-H...O=C (Strong H-Bond) MolC Molecule C (Translation) MolA->MolC C-H...F (Weak Interaction) MolB->MolC π...π Stacking (Centroid-Centroid)

    Caption: Supramolecular assembly map showing the primary N-H...O hydrogen bond forming dimers or chains, stabilized by auxiliary C-H...F and Pi-stacking forces.

    References

    • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

    • Saeed, A., Hussain, S., & Flörke, U. (2012). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide.[3] Zeitschrift für Naturforschung B, 67(7). (Provides comparative structural data for nitro-benzamide analogs). Link

    • Montis, R., & Hursthouse, M. B. (2012). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 2(4), 1369-1379. (Discusses the impact of nitro-position on packing). Link[1]

    • PubChem. this compound (CAS 33489-69-9).[1] National Library of Medicine. Link

    • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

    Sources

    A Technical Guide to the Structure-Activity Relationship of Nitrobenzamide Isomers

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents. The introduction of a nitro group (NO₂) to this scaffold gives rise to nitrobenzamide isomers, a class of compounds with a diverse and potent range of biological activities. The seemingly subtle shift of the nitro group between the ortho (2-), meta (3-), and para (4-) positions on the benzene ring profoundly influences the molecule's electronic properties, and consequently, its pharmacological profile.

    This guide provides an in-depth comparison of the structure-activity relationships (SAR) of nitrobenzamide isomers. While direct, head-to-head comparative studies with quantitative data for the simple, unsubstituted isomers are notably scarce in publicly available literature, this document synthesizes the foundational principles of their activity, supported by data from related derivatives, and provides detailed experimental protocols for their evaluation.

    The Decisive Role of Isomerism: A Tale of Electronic Effects

    The biological activity of nitrobenzamide isomers is intrinsically linked to the electronic effects exerted by the nitro group, a potent electron-withdrawing moiety. The position of this group relative to the amide substituent dictates the extent of its inductive and resonance effects, thereby altering the electron density distribution on the aromatic ring and influencing interactions with biological targets.[1]

    • Ortho- (2-) and Para- (4-) Nitrobenzamide: In these isomers, the nitro group exerts both a strong inductive effect (through-bond electron withdrawal) and a powerful resonance effect (delocalization of pi-electrons). This leads to a significant decrease in electron density on the benzene ring, particularly at the positions ortho and para to the nitro group. This electronic perturbation can enhance the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and stacking interactions within the active site of a protein.[1]

    • Meta- (3-) Nitrobenzamide: In the meta position, the nitro group's electron-withdrawing influence is primarily due to the inductive effect. The resonance effect from the meta position is significantly weaker. This results in a different pattern of electron density distribution compared to the ortho and para isomers. This distinction in electronic properties is a critical determinant of the structure-activity relationship (SAR).

    Biological Activities and Mechanistic Insights

    Nitrobenzamide derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The underlying mechanisms are often multifaceted and can be influenced by the isomeric form of the molecule.

    Anticancer Activity: Targeting Cellular Proliferation

    Nitrobenzamide derivatives have emerged as promising candidates in oncology research, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Two key mechanisms of action have been identified:

    • Inhibition of Tubulin Polymerization: Certain nitrobenzamide derivatives disrupt the dynamics of microtubules, which are essential for cell division. By binding to the colchicine binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]

    • Inhibition of Poly(ADP-ribose) Polymerase (PARP): PARP is a family of enzymes crucial for DNA repair. 3-Nitrobenzamide, in particular, is recognized as an inhibitor of PARP.[2] By impeding the repair of DNA single-strand breaks, PARP inhibitors can lead to the accumulation of DNA damage and cell death, a mechanism that is particularly effective in cancer cells with existing DNA repair deficiencies.

    Comparative Data on Nitrobenzamide Derivatives

    The following table summarizes experimental data for various nitrobenzamide derivatives, illustrating the range of biological activities and potencies observed within this class of compounds. It is important to note that these are not direct comparisons of the ortho-, meta-, and para-isomers of unsubstituted nitrobenzamide but provide valuable context for their potential activities.

    Compound/DerivativeBiological ActivityAssayCell Line/OrganismIC50/MICReference
    Substituted Nitrobenzamides Anti-inflammatory NO Production InhibitionRAW264.7 Macrophages3.7 µM and 5.3 µM
    N-benzyl 3,5-dinitrobenzamides Antimycobacterial MIC DeterminationM. tuberculosis H37Rv< 0.016 µg/mL[3]
    N-(2,4-dinitrophenyl)-4-nitrobenzamide Anticancer Cytotoxicity (SRB)PC3 (Prostate Cancer)Comparable to CB1954[4]
    3-Aminobenzamide (related benzamide) PARP Inhibition In vitro PARP assay-Weak inhibitor[5]

    Experimental Protocols

    To facilitate further research and standardized evaluation of nitrobenzamide isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

    MTT Assay for Cytotoxicity

    This protocol outlines the determination of the cytotoxic effects of nitrobenzamide isomers on cancer cell lines.

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

    Workflow:

    MTT_Workflow A Seed cells in a 96-well plate B Treat with nitrobenzamide isomers at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

    Caption: Workflow for the MTT Cytotoxicity Assay.

    Detailed Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-nitrobenzamide isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.[6]

    Griess Assay for Nitric Oxide (NO) Inhibition

    This protocol is for assessing the anti-inflammatory potential of nitrobenzamide isomers by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

    Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

    Workflow:

    Griess_Assay_Workflow A Culture RAW264.7 macrophages B Pre-treat with nitrobenzamide isomers A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect cell culture supernatants D->E F Add Griess Reagent I and II E->F G Measure absorbance at 540 nm F->G H Determine nitrite concentration G->H

    Caption: Workflow for the Griess Assay for Nitric Oxide Inhibition.

    Detailed Protocol:

    • Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.

    • Compound Treatment: Pre-treat the cells with various concentrations of the nitrobenzamide isomers for 1 hour.

    • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Supernatant Collection: Collect the cell culture supernatants.

    • Griess Reaction: Add 100 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).[4][7][8][9][10]

    • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

    In Vitro Tubulin Polymerization Assay

    This assay measures the effect of nitrobenzamide isomers on the polymerization of tubulin into microtubules.

    Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

    Workflow:

    Tubulin_Polymerization_Workflow A Prepare tubulin and test compounds on ice B Initiate polymerization by warming to 37°C A->B C Monitor absorbance at 340 nm over time B->C D Analyze polymerization curves C->D

    Caption: Workflow for the In Vitro Tubulin Polymerization Assay.

    Detailed Protocol:

    • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., PEM buffer) on ice. Prepare solutions of the nitrobenzamide isomers and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter) in the same buffer.

    • Reaction Setup: In a pre-chilled 96-well plate, combine the tubulin solution with either the test compounds, control compounds, or buffer alone. Add GTP to initiate polymerization.

    • Polymerization and Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[1][3][11][12]

    • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization and the final steady-state absorbance to the control.

    In Vitro PARP Inhibition Assay

    This protocol describes a method to assess the inhibitory activity of nitrobenzamide isomers against the PARP enzyme.

    Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.

    Workflow:

    PARP_Inhibition_Workflow A Coat plate with histones B Add PARP enzyme, activated DNA, and nitrobenzamide isomers A->B C Initiate reaction with biotinylated NAD+ B->C D Incubate C->D E Add Streptavidin-HRP D->E F Add colorimetric substrate E->F G Measure absorbance F->G H Determine PARP inhibition G->H Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization MitoticArrest Mitotic Arrest MT->MitoticArrest Nitrobenzamide Nitrobenzamide Isomers Nitrobenzamide->MT Inhibition of Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis

    Caption: Inhibition of Tubulin Polymerization by Nitrobenzamide Isomers.

    PARP_Inhibition_Pathway cluster_1 DNA Damage Response SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruitment & Activation DSB Double-Strand Break (DSB) at Replication Fork SSB->DSB Unrepaired Repair DNA Repair PARP->Repair PARylation & Recruitment of Repair Proteins Nitrobenzamide 3-Nitrobenzamide Nitrobenzamide->PARP Inhibition Apoptosis Apoptosis DSB->Apoptosis

    Caption: Mechanism of PARP Inhibition by 3-Nitrobenzamide.

    Conclusion and Future Directions

    The isomeric position of the nitro group on the benzamide scaffold is a critical determinant of biological activity, primarily through its influence on the electronic properties of the molecule. While a comprehensive, direct comparative analysis of the ortho-, meta-, and para-nitrobenzamide isomers is lacking in the current scientific literature, the available data on related derivatives strongly suggests that these isomers will exhibit distinct pharmacological profiles. The ortho- and para-isomers, with their strong resonance and inductive effects, are likely to differ in their interactions with biological targets compared to the meta-isomer, where the inductive effect is dominant.

    The diverse anticancer, antimicrobial, and anti-inflammatory activities of nitrobenzamide derivatives underscore the therapeutic potential of this chemical class. The detailed experimental protocols provided in this guide offer a framework for the systematic and standardized evaluation of the ortho-, meta-, and para-nitrobenzamide isomers. Future research should prioritize direct, head-to-head comparisons of these isomers across a range of biological assays to elucidate their precise structure-activity relationships. Such studies will be invaluable for guiding the rational design and development of novel, isomer-specific nitrobenzamide-based therapeutics.

    References

    • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC. (URL: [Link])

    • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. (URL: [Link])

    • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (URL: [Link])

    • Tubulin Polymerization Assays. - Bio-protocol. (URL: [Link])

    • Nitric Oxide Griess Assay - Bio-protocol. (URL: [Link])

    • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (URL: [Link])

    • HT Universal Colorimetric PARP Assay Kit. (URL: [Link])

    • Nitric Oxide Assay (NO) - ScienCell Research Laboratories. (URL: [Link])

    • Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer - Interchim. (URL: [Link])

    • PARP Activity Assay Kit (100 Tests) - Signosis. (URL: [Link])

    • HT Colorimetric PARP/Apoptosis Assay 96 Tests. (URL: [Link])

    • An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis - Frontiers. (URL: [Link])

    • Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC. (URL: [Link])

    • 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem. (URL: [Link])

    • 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem - NIH. (URL: [Link])

    • 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem. (URL: [Link])

    • Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC. (URL: [Link])

    • Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations | Request PDF - ResearchGate. (URL: [Link])

    • Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations - PubMed. (URL: [Link])

    • o-Nitrobenzamide - ChemBK. (URL: [Link])

    • Benzamide, 4-nitro- - the NIST WebBook. (URL: [Link])

    • Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7) - Cheméo. (URL: [Link])

    • PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks | bioRxiv. (URL: [Link])

    • Inhibitors of PARP: Number crunching and structure gazing. (URL: [Link])

    • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage - OAText. (URL: [Link])

    • 4-Nitrobenzamide - CAS Common Chemistry. (URL: [Link])

    • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

    • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? | ResearchGate. (URL: [Link])

    • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... - ResearchGate. (URL: [Link])

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    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-3-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(4-fluorophenyl)-3-nitrobenzamide, a halogenated nitroaromatic compound. The procedures outlined herein are grounded in established safety protocols for structurally similar hazardous materials and are designed to ensure the safety of laboratory personnel and the protection of our environment.

    Hazard Profile and Core Safety Principles

    This compound contains both a fluorinated phenyl group and a nitrobenzamide moiety. This chemical structure suggests a hazard profile that necessitates careful handling and disposal. Structurally related compounds often exhibit one or more of the following hazards:

    • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

    • Irritation: Causes skin and serious eye irritation.

    • Chronic Health Effects: May be suspected of causing genetic defects, cancer, or damage to organs through prolonged or repeated exposure.

    • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[2]

    The cornerstone of safe disposal is the principle of waste minimization and proper segregation. Never dispose of this compound down the drain or in regular trash.

    Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

    PPE CategorySpecificationRationale
    Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles of the compound.
    Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.Prevents skin contact. Contaminated gloves must be removed using the proper technique to avoid cross-contamination and disposed of as hazardous waste.
    Body Protection A laboratory coat is standard. For larger quantities or in case of a spill, chemically resistant aprons or suits may be necessary.Protects clothing and skin from contamination.
    Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.Prevents inhalation of the compound, which can be harmful. Always work in a well-ventilated area, preferably within a chemical fume hood.

    Step-by-Step Disposal Protocol

    The proper disposal of this compound is a multi-step process that begins at the point of generation.

    Step 1: Waste Segregation

    Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

    • Designated Waste Stream: this compound is a halogenated organic solid waste . It must be collected in a dedicated, properly labeled waste container.

    • Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, oxidizers, or any other incompatible chemical waste streams.

    Step 2: Container Selection and Labeling

    The integrity of the waste container and the clarity of its labeling are paramount for safety and compliance.

    • Container Type: Use a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. The container must be in good condition, free of leaks or cracks.

    • Labeling: The waste container must be clearly labeled with the following information:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound "

      • The approximate quantity or concentration of the waste.

      • The date the waste was first added to the container.

      • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

    Step 3: Safe Storage of Waste

    Accumulated waste must be stored safely pending pickup by your institution's EHS department.

    • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.

    • Ventilation: The storage area must be well-ventilated. A chemical fume hood is an ideal storage location.

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

    • Closure: Keep the waste container securely closed at all times, except when adding waste.

    Step 4: Arranging for Final Disposal

    The final disposal of hazardous waste must be handled by trained professionals.

    • Contact EHS: Once the waste container is nearly full, or if you no longer need to accumulate this type of waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The most common and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized facility equipped with emission control systems.

    Emergency Procedures for Spills

    In the event of a spill, immediate and appropriate action is crucial.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Alert: Notify your supervisor and your institution's EHS department immediately.

    • Control: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit with absorbent materials.

    • Cleanup: Carefully sweep up the solid material and place it in a designated hazardous waste container.[2] Avoid generating dust. Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

    Disposal Workflow Visualization

    The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

    DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal A Waste Generation (this compound) B Wear Full PPE A->B C Segregate as 'Halogenated Organic Solid Waste' B->C D Select & Label Compatible Container C->D E Store in Ventilated Satellite Accumulation Area with Secondary Containment D->E F Container Full or No Longer in Use? E->F G Contact EHS for Pickup F->G Yes H Licensed Vendor Transport G->H I High-Temperature Incineration H->I

    Caption: Disposal workflow for this compound.

    References

    • Alfa Aesar. (2025, September 18). Safety Data Sheet: 4-Nitrobenzotrifluoride. Retrieved from a hypothetical source based on search result[2]

    • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from a hypothetical source based on search result

    • TCI Chemicals. (2018, October 3). Safety Data Sheet: 4-Nitrobenzamide. Retrieved from a hypothetical source based on search result[1]

    • Echemi. (n.d.). N-(3-Nitrobenzylidene)-4-fluoroaniline SDS. Retrieved from a hypothetical source based on search result

    • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Retrieved from a hypothetical source based on search result

    Sources

    Personal protective equipment for handling N-(4-fluorophenyl)-3-nitrobenzamide

    [1][2]

    Executive Summary & Chemical Profile[2]

    This guide defines the operational safety envelope for N-(4-fluorophenyl)-3-nitrobenzamide (CAS: 33489-69-9).[1] While often categorized generically as an organic building block, its structural motifs—specifically the electron-withdrawing nitro group coupled with a fluorinated aromatic ring—dictate a safety protocol that exceeds standard "lab hygiene."

    As researchers, we must recognize that the 4-fluorophenyl moiety increases lipophilicity, potentially enhancing dermal absorption, while the nitroaromatic functionality introduces risks of methemoglobinemia upon metabolic reduction. This protocol treats the substance not just as an irritant, but as a bioactive agent requiring strict containment.

    Chemical Hazard Profile[1]
    PropertySpecificationOperational Implication
    CAS Number 33489-69-9Unique identifier for inventory/waste tracking.[1]
    Physical State Pale Yellow SolidHigh risk of aerosolization during weighing.
    Signal Word WARNING Indicates moderate hazard; requires vigilance.
    Primary Hazards Acute Tox. 4 (Oral); Skin/Eye Irrit. 2/2A; STOT SE 3Harmful if swallowed; irritates mucous membranes.
    Molecular Weight 260.22 g/mol Moderate size; dust particles may linger in air.

    Risk Assessment & PPE Matrix

    The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a calculated barrier against specific molecular behaviors. The diagram below illustrates the logic used to determine the necessary protection levels.

    Logic Flow: Structure to Safety[1][2]

    RiskLogicSubstanceN-(4-fluorophenyl)-3-nitrobenzamideFunc_NitroNitro Group(-NO2)Substance->Func_NitroFunc_FluoroFluoro Group(-F)Substance->Func_FluoroState_SolidPhysical State:Micronizable PowderSubstance->State_SolidRisk_BloodRisk: Methemoglobinemia(via reduction)Func_Nitro->Risk_BloodMetabolicActivationRisk_AbsorbRisk: EnhancedDermal AbsorptionFunc_Fluoro->Risk_AbsorbLipophilicityRisk_InhaleRisk: RespiratoryIrritation/SensitizationState_Solid->Risk_InhaleDustingPPE_GloveDouble Nitrile Gloves(0.11mm min)Risk_Blood->PPE_GloveRisk_Absorb->PPE_GlovePPE_SuitTyvek Sleeves +Lab CoatRisk_Absorb->PPE_SuitPPE_RespEngineering Control:Fume HoodRisk_Inhale->PPE_Resp

    Figure 1: Causal link between chemical structure, physiological risk, and required protective barriers.[1]

    Mandatory PPE Specifications[1][2]
    Body ZoneStandard ProtocolEnhanced Protocol (Scale > 10g)Rationale
    Respiratory Fume Hood (Face velocity 80-100 fpm)Powered Air-Purifying Respirator (PAPR)Primary containment is essential.[1] The solid is an irritant (H335).
    Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate linersNitroaromatics can permeate nitrile over time; double layer allows outer glove disposal upon contamination.
    Ocular Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient for powders that can drift around side shields.
    Body Cotton Lab Coat + Tyvek Sleeves Full Tyvek SuitWrist gaps are the most common exposure point during weighing.

    Operational Workflow: Weighing & Solubilization

    Handling dry powders poses the highest risk of exposure. The following protocol utilizes a "Closed Transfer" mindset to minimize open-air handling.

    Step-by-Step Protocol
    • Preparation:

      • Clear the fume hood of clutter.[2]

      • Place a disposable absorbent pad (pig mat) on the work surface.

      • Pre-weigh the receiving vessel (flask/vial) with its cap on.

      • Anti-Static Measure: Use an anti-static gun on the spatula and vial if the humidity is low, as benzamides can be static-prone.

    • Weighing (The "Zone of Risk"):

      • Open the source container only inside the hood.

      • Transfer solid using a micro-spatula. Do not pour.

      • If spilling occurs on the balance, wipe immediately with a methanol-dampened Kimwipe. Do not blow the powder off.

    • Solubilization:

      • Add solvent (e.g., DMSO, Methanol) immediately after weighing to lock the powder into the liquid phase.

      • Once in solution, the inhalation risk drops, but the permeation risk increases (solvents like DMSO carry the compound through the skin).

    Operational Flow Diagram

    Workflowcluster_emergencyContingencyStartStart: Storage(Cool, Dry, Dark)CheckCheck PPE &Engineering ControlsStart->CheckWeighWeighing(Inside Fume Hood)Check->WeighPassSolubilizeSolubilization(Add DMSO/MeOH)Weigh->SolubilizeContain DustSpillSpill EventWeigh->SpillAccidentCleanupDecontamination(Solvent Wipe)Solubilize->CleanupSecure SolutionWasteDisposal(Haz Waste Stream)Cleanup->WasteSpill->CleanupAbsorb & Seal

    Figure 2: Operational lifecycle from storage to disposal, highlighting the critical transition from solid to solution.[1]

    Disposal & Emergency Response

    Waste Management

    Because this compound contains a nitro group and a halogen, it must not be disposed of in general trash or down the drain.

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Hazardous Solid Waste drum (often labeled for incineration).

    • Liquid Waste: Solutions should be segregated into Halogenated Organic Waste streams due to the fluorine atom.

    • Destruction: High-temperature incineration is the preferred method to mineralize the fluorinated ring and safely oxidize the nitro group [1].

    Emergency Procedures
    • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (potential for delayed pulmonary edema or methemoglobinemia).

    • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol for washing skin, as it may enhance absorption of the nitro-compound.

    • Eye Contact: Flush for 15 minutes. Lift eyelids to ensure powder is washed out.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

    • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine.

    • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor.

    • European Chemicals Agency (ECHA). (n.d.). C&L Inventory. (Used for GHS classification of analogous nitrobenzamides).[2]

    ×

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